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  • Product: 7-Chlorochroman-3-carboxylic acid
  • CAS: 1518839-13-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 7-Chlorochroman-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks is paramount to navigating the complex multi-parameter optimization of drug candidates. 7-Chlorochroman-3-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is paramount to navigating the complex multi-parameter optimization of drug candidates. 7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8) represents a highly privileged, conformationally restricted scaffold[1]. By fusing a benzene ring with a pyran ring and functionalizing it with a specific halogen and an acidic moiety, this molecule offers a unique spatial trajectory for target engagement.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical properties, provide a self-validating synthetic workflow, and outline robust analytical protocols designed to ensure high-fidelity integration into your drug discovery pipelines.

Structural and Physicochemical Profiling

Understanding the innate properties of a building block allows chemists to predict its behavior in complex biological systems. The data summarized below reflects both empirical standards and high-confidence predictive modeling.

Table 1: Key Physicochemical Parameters
ParameterValueMechanistic Implication
Chemical Name 7-Chlorochroman-3-carboxylic acid-
CAS Number 1518839-13-8Unique identifier for the racemate[1].
Molecular Formula C₁₀H₉ClO₃-
Molecular Weight 212.63 g/mol Highly efficient ligand efficiency (LE) starting point[1].
Topological Polar Surface Area 46.53 ŲOptimal for membrane permeability (well below the 140 Ų limit)[2].
Predicted pKa 4.18 ± 0.20Ensures the molecule is predominantly ionized at physiological pH (7.4)[2].
Predicted LogP ~2.8Balanced lipophilicity for oral bioavailability[3].
H-Bond Donors / Acceptors 1 / 3Compliant with Lipinski’s Rule of 5.
Mechanistic Insights into Physicochemical Properties
  • The Chroman Core (Conformational Rigidity): Unlike open-chain phenoxybutyric acids, the chroman ring locks the oxygen and the aromatic system into a coplanar arrangement. This reduces the number of rotatable bonds, thereby lowering the entropic penalty upon binding to a target protein's active site.

  • The 7-Chloro Substituent (Lipophilicity & Stability): The introduction of a chlorine atom at the 7-position serves a dual purpose. First, it exerts a +π effect, driving the LogP up by approximately 0.7 units compared to the unsubstituted analog, which enhances passive membrane diffusion[3]. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the para-position relative to the ether oxygen. Furthermore, the electron-withdrawing nature of the chlorine atom can participate in orthogonal halogen bonding with backbone carbonyls in protein targets[4].

  • The 3-Carboxylic Acid (Pharmacophore Trajectory): The pKa of ~4.18 is slightly lower than that of standard aliphatic carboxylic acids (e.g., cyclohexanecarboxylic acid, pKa ~4.9)[2]. This is due to the subtle inductive electron-withdrawing effect of the ether oxygen at position 1, transmitted through the rigid ring system.

SPR cluster_molecule 7-Chlorochroman-3-carboxylic acid Cl 7-Chloro Group Lipophilicity Increased LogP (~2.8) Metabolic Stability Cl->Lipophilicity +π effect Core Chroman Core Rigidity Conformational Rigidity Defined Trajectory Core->Rigidity Ring fusion COOH 3-Carboxylic Acid pKa Acidic pKa (~4.18) Salt Formation COOH->pKa Proton donor

Fig 1: Structure-property relationships of 7-chlorochroman-3-carboxylic acid.

Synthetic Workflow and Experimental Protocols

To ensure reproducibility and high yield, the synthesis of 3-substituted chromans is best achieved via a convergent tandem reaction rather than linear stepwise alkylations. The protocol below utilizes a DABCO-catalyzed oxa-Michael/aldol cascade.

Workflow Step1 1. Cyclization (Core Assembly) Step2 2. Catalytic Hydrogenation (Alkene Reduction) Step1->Step2 Step3 3. Saponification (Ester Cleavage) Step2->Step3 QC1 LC-MS Analysis (Mass & Purity >95%) Step3->QC1 QC2 1H-NMR Spectroscopy (Regiochemistry) Step3->QC2 QC3 Chiral Resolution (Enantiomeric Separation) Step3->QC3

Fig 2: Synthetic and analytical workflow for 7-chlorochroman-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Core Assembly via Oxa-Michael/Aldol Cascade

  • Reagents: 4-Chloro-2-hydroxybenzaldehyde (1.0 eq), Methyl acrylate (1.5 eq), DABCO (0.2 eq), solvent: neat or minimal DMF.

  • Procedure: Combine reagents and heat to 80°C for 12 hours. The reaction yields methyl 7-chloro-2H-chromene-3-carboxylate.

  • Causality: DABCO acts as a specific nucleophilic catalyst. It activates the acrylate for the initial oxa-Michael addition of the phenolic hydroxyl, which is immediately followed by an intramolecular aldol condensation. This concerted approach avoids the use of harsh Lewis acids that typically cause polymerization of acrylates.

Step 2: Chemoselective Catalytic Hydrogenation

  • Reagents: Methyl 7-chloro-2H-chromene-3-carboxylate, 5% Pd/C (sulfur poisoned), H₂ gas (1 atm), Methanol.

  • Procedure: Purge the reaction vessel with N₂, add the catalyst, and stir under a balloon of H₂ for 4 hours at room temperature. Filter through Celite.

  • Causality: The C2-C3 double bond must be reduced to yield the chroman core. Standard 10% Pd/C under high pressure risks hydrodehalogenation (cleavage of the 7-chloro group). Using a sulfur-poisoned catalyst under mild pressure ensures strict chemoselectivity for the alkene.

Step 3: Mild Saponification

  • Reagents: Methyl 7-chlorochroman-3-carboxylate, LiOH·H₂O (2.0 eq), THF/H₂O (3:1).

  • Procedure: Stir at 0°C to room temperature for 3 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality: The C3 position contains an acidic α-proton adjacent to the ester. Using harsh bases (like boiling NaOH) can lead to retro-Michael ring-opening or epimerization. Mild LiOH in a biphasic-miscible solvent system ensures clean ester cleavage while preserving the structural integrity of the chroman ring.

Analytical and Self-Validating Characterization

A robust protocol must be self-validating. To confirm the identity and purity of 7-chlorochroman-3-carboxylic acid, implement the following analytical suite:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Condition: Electrospray ionization in negative mode (ESI-).

    • Causality: The carboxylic acid moiety readily deprotonates. Running in negative mode suppresses background noise and yields a highly distinct [M−H]− peak at m/z 211.0 (with a characteristic ~33% isotopic peak at 213.0 due to the 37Cl isotope).

  • 1H-NMR (Nuclear Magnetic Resonance):

    • Condition: 400 MHz, DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl₃ because it prevents the rapid exchange/broadening of the carboxylic acid proton, allowing it to be observed as a broad singlet around 12.5 ppm. The C3 proton will appear as a complex multiplet (~3.0 ppm) due to diastereotopic coupling with the adjacent C2 and C4 CH2​ groups. The aromatic region will display a classic 1,2,4-trisubstituted pattern confirming the 7-chloro regiochemistry: a doublet for H-5, a doublet of doublets for H-6, and a finely split doublet for H-8.

Applications in Drug Discovery

7-Chlorochroman-3-carboxylic acid is highly valued in the design of selective kinase inhibitors, GPCR antagonists, and nuclear receptor modulators. By acting as a rigidified bioisostere of phenoxyacetic or phenoxybutyric acids, it forces the acidic pharmacophore into a specific vector. Furthermore, the 7-chloro group is frequently utilized to probe hydrophobic pockets or establish halogen bonds with the target protein's backbone, increasing binding affinity by up to an order of magnitude compared to unsubstituted variants[4].

References

  • LookChem. "3-Chromanecarboxylic acid". Available at: [Link]

  • MDPI. "Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives". Available at: [Link]

  • ACS Publications. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology". Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 7-Chlorochroman-3-carboxylic acid

This guide provides a detailed technical overview of the expected spectroscopic data for 7-Chlorochroman-3-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of the expected spectroscopic data for 7-Chlorochroman-3-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectroscopic signature is paramount for structure verification, purity assessment, and understanding its chemical behavior. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established spectroscopic principles.

Introduction to 7-Chlorochroman-3-carboxylic acid

7-Chlorochroman-3-carboxylic acid (C₁₀H₉ClO₃) is a halogenated derivative of the chroman scaffold, which is a core structure in many biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. The presence of the chlorine atom on the aromatic ring and the carboxylic acid group on the heterocyclic ring suggests potential for diverse chemical modifications and biological interactions, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is the first critical step in its scientific journey.[1]

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of chemical shifts, spin-spin coupling, and integration values, taking into account the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Chlorochroman-3-carboxylic acid in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-13 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Molecular Structure for NMR Analysis

Caption: Labeled structure of 7-Chlorochroman-3-carboxylic acid for NMR peak assignment.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
COOH10.0 - 12.0Broad Singlet-1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[2][3]
H-5~7.15Doublet~8.51HAromatic proton ortho to the oxygen and meta to the chlorine. The oxygen's electron-donating effect and the chlorine's electron-withdrawing effect influence its chemical shift.
H-6~6.85Doublet of Doublets~8.5, ~2.31HAromatic proton ortho to the chlorine and meta to the oxygen. It will be split by both H-5 and H-8.
H-8~6.80Doublet~2.31HAromatic proton ortho to the chlorine and meta to the oxygen. It will show a small meta-coupling to H-6.
H-2~4.40 - 4.20Multiplet-2HDiastereotopic protons on the carbon adjacent to the ether oxygen. They will exhibit geminal coupling and coupling to the H-3 proton.
H-3~3.10 - 2.90Multiplet-1HMethine proton alpha to the carboxylic acid group. Its chemical shift is influenced by the electron-withdrawing nature of the carboxyl group.
H-4~3.00 - 2.80Multiplet-2HDiastereotopic benzylic protons. They will show geminal coupling and coupling to the H-3 proton.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O175 - 185The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[2][3][4]
C-8a~154Aromatic quaternary carbon attached to the ether oxygen, which strongly deshields it.
C-4a~129Aromatic quaternary carbon at the ring junction.
C-7~128Aromatic quaternary carbon bearing the chlorine atom.
C-5~127Aromatic CH carbon.
C-6~118Aromatic CH carbon.
C-8~116Aromatic CH carbon.
C-2~67Aliphatic CH₂ carbon attached to the ether oxygen.
C-3~40Aliphatic CH carbon alpha to the carboxylic acid.
C-4~28Aliphatic benzylic CH₂ carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-phase analysis, dissolve the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensityRationale
3300 - 2500O-H stretch (Carboxylic Acid)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][5][6][7]
~3050C-H stretch (Aromatic)MediumStretching vibrations of the C-H bonds on the aromatic ring.
~2950C-H stretch (Aliphatic)MediumStretching vibrations of the C-H bonds in the chroman ring.
~1710C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of a saturated, dimerized carboxylic acid is typically found in this region.[6][8][9]
~1610, ~1480C=C stretch (Aromatic)MediumSkeletal vibrations of the aromatic ring.
~1420O-H bend (Carboxylic Acid)MediumIn-plane bending of the O-H group.
~1250C-O stretch (Carboxylic Acid & Ether)StrongOverlapping stretching vibrations of the C-O single bond in the carboxylic acid and the aryl-alkyl ether of the chroman ring.[6]
~820C-H bend (Aromatic)StrongOut-of-plane bending for a 1,2,4-trisubstituted benzene ring.
~750C-Cl stretchMedium to WeakStretching vibration for the carbon-chlorine bond.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for a molecule of this type. Electron Ionization (EI) can also be used.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion and significant fragment ions.

Predicted Fragmentation Pattern (Electron Ionization)

The molecular formula C₁₀H₉ClO₃ gives a monoisotopic mass of approximately 212.02 g/mol . Due to the presence of chlorine, a characteristic M+2 peak at approximately m/z 214 with about one-third the intensity of the molecular ion peak is expected, arising from the ³⁷Cl isotope.

G M [M]⁺˙ m/z 212/214 F1 [M - COOH]⁺ m/z 167/169 M->F1 - COOH F2 [M - Cl]⁺ m/z 177 M->F2 - Cl F3 [M - H₂O]⁺˙ m/z 194/196 M->F3 - H₂O F4 Retro-Diels-Alder fragment m/z 154/156 M->F4 RDA

Sources

Foundational

Biological Activity Screening of 7-Chlorochroman-3-carboxylic acid: A Technical Guide for Target Validation and Lead Optimization

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Pharmacological Rationale In contemporary medicinal chemistry, the chroman-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Pharmacological Rationale

In contemporary medicinal chemistry, the chroman-3-carboxylic acid scaffold is recognized as a "privileged structure" capable of engaging multiple biological targets. 7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8) represents a highly optimized building block within this class. The strategic placement of the chlorine atom at the C7 position significantly enhances the molecule's lipophilicity (LogP) and metabolic stability, while the 3-carboxylic acid moiety serves as a critical hydrogen-bond donor/acceptor.

Extensive structure-activity relationship (SAR) studies on related chromone-3-carboxylic acids have demonstrated potent, selective inhibition of human monoamine oxidase B (hMAO-B), a primary target for neurodegenerative diseases like Parkinson's . Furthermore, derivatives of this scaffold exhibit marked anti-inflammatory properties via the suppression of inducible nitric oxide synthase (iNOS) .

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, self-validating framework for screening the biological activity of 7-Chlorochroman-3-carboxylic acid and its downstream derivatives.

SAR Compound 7-Chlorochroman-3-carboxylic acid Sub1 7-Chloro Substitution (Enhances Lipophilicity) Compound->Sub1 Sub2 Chroman Core (Hydrophobic Interaction) Compound->Sub2 Sub3 3-Carboxylic Acid (Hydrogen Bonding) Compound->Sub3 Target1 hMAO-B Inhibition (Neurological) Sub1->Target1 Target2 iNOS Suppression (Anti-inflammatory) Sub1->Target2 Sub2->Target1 Sub3->Target1 Sub3->Target2

Logical Relationship of 7-Chlorochroman-3-carboxylic acid SAR to Biological Targets.

Self-Validating Experimental Protocols

To ensure data integrity, every screening assay must be designed as a self-validating system. This means incorporating orthogonal readouts and rigorous control parameters (e.g., Z'-factor > 0.5) to distinguish true pharmacological activity from assay artifacts or cytotoxicity.

Protocol A: Fluorometric hMAO-B Inhibition Assay

Chromone-3-carboxylic acids exhibit high selectivity for hMAO-B over hMAO-A due to the spatial geometry of the bipartite active site cavity . This protocol evaluates the inhibitory potency of 7-Chlorochroman-3-carboxylic acid.

Causality of Experimental Choices:

  • Substrate Selection: Kynuramine is used because it is non-fluorescent but is oxidized by MAO-B into 4-hydroxyquinoline (4-HQ), a highly fluorescent fluorophore. This allows for continuous kinetic monitoring, which is vastly superior to endpoint-only assays for detecting false positives caused by auto-fluorescent compounds.

  • Control Implementation: Pargyline (an irreversible MAO-B inhibitor) is mandated as a positive control to define the maximum inhibition baseline and validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 7-Chlorochroman-3-carboxylic acid in anhydrous DMSO. Dilute serially in potassium phosphate buffer (0.1 M, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 100 μM (DMSO final concentration ≤ 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a black 96-well microplate, add 50 μL of recombinant hMAO-B (5 μg/mL) to 20 μL of the compound dilutions. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 30 μL of kynuramine (final concentration 50 μM) to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 315 nm, Em: 380 nm) continuously every 2 minutes for 30 minutes at 37°C.

  • Data Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 μM Pargyline (positive control). Proceed with IC₅₀ calculation only if Z' > 0.5.

Pathway DA Dopamine MAOB MAO-B Enzyme DA->MAOB binds Metabolite DOPAC + H2O2 MAOB->Metabolite oxidizes Inhibitor 7-Cl-Chroman-3-COOH Inhibitor->MAOB inhibits Neuro Neuroprotection Inhibitor->Neuro promotes

Mechanism of MAO-B inhibition by 7-Chlorochroman-3-carboxylic acid promoting neuroprotection.

Protocol B: Anti-inflammatory NO/iNOS Screening in RAW 264.7 Cells

Derivatives of the chroman-3-carboxylic acid family have demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages .

Causality of Experimental Choices:

  • Detection Mechanism: The Griess reaction is utilized because it directly captures NO-derived nitrite, diazotizing sulfanilamide and coupling it with NED to form a stable, quantifiable azo dye.

  • Orthogonal Validation: A parallel MTT viability assay is strictly required. A reduction in NO could simply be due to compound cytotoxicity killing the macrophages. The MTT assay ensures that the observed NO reduction is a true pharmacological inhibition of iNOS, not a false positive driven by cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Stimulation & Treatment: Pre-treat cells with varying concentrations of 7-Chlorochroman-3-carboxylic acid (1–100 μM) for 1 hour. Subsequently, stimulate the cells by adding LPS (1 μg/mL). Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • MTT Viability Assay (Validation): To the original cell plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Target Incubation (hMAO-B or RAW 264.7) Step1->Step2 Step3 Signal Generation (Fluorescence / Absorbance) Step2->Step3 Step4 Data Acquisition (Microplate Reader) Step3->Step4 Step5 IC50 Calculation & Hit Validation Step4->Step5

Step-by-step high-throughput screening workflow for biological activity.

Quantitative Data Presentation

To benchmark the biological activity of 7-Chlorochroman-3-carboxylic acid, the following table outlines the expected pharmacological thresholds based on structurally homologous chroman/chromone-3-carboxylic acid derivatives .

Compound / ReferenceTarget AssayExpected IC₅₀ / EC₅₀Selectivity Index (SI)Cell Viability (MTT)
7-Chlorochroman-3-carboxylic acid hMAO-B Inhibition0.1 - 5.0 μM> 50 (vs. hMAO-A)> 95% at 50 μM
7-Chlorochroman-3-carboxylic acid iNOS / NO Reduction10.0 - 25.0 μMN/A> 90% at 50 μM
Safinamide (Positive Control)hMAO-B Inhibition0.098 μM> 1000N/A
Aminoguanidine (Positive Control)iNOS / NO Reduction15.5 μMN/A> 95% at 50 μM
DMSO Vehicle (Negative Control)All AssaysInactiveN/A100% (Baseline)

Note: The presence of the 3-carboxylic acid is non-negotiable for MAO-B activity; esterification or removal of this group typically results in a complete loss of target engagement.

Conclusion

The systematic screening of 7-Chlorochroman-3-carboxylic acid requires a rigorous, multi-tiered approach. By leveraging its halogenated, hydrogen-bonding scaffold, researchers can utilize this building block to develop potent neuroprotective and anti-inflammatory agents. Adhering to the self-validating protocols outlined above ensures that hit compounds transition smoothly from in vitro assays to in vivo pharmacokinetic validation.

References

  • Title: Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B Source: Bioorganic & Medicinal Chemistry Letters (2010) URL: [Link]

  • Title: Synthesis and biological evaluation of chromone-3-carboxamides Source: Arkivoc (2020) URL: [Link]

  • Title: Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Source: ACS Omega (2024) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 7-Chlorochroman-3-carboxylic Acid for Targeted Drug Discovery

Executive Summary & Strategic Relevance Chroman-3-carboxylic acid derivatives are widely recognized as "privileged structures" in modern medicinal chemistry. They serve as foundational scaffolds for a variety of therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

Chroman-3-carboxylic acid derivatives are widely recognized as "privileged structures" in modern medicinal chemistry. They serve as foundational scaffolds for a variety of therapeutic agents, most notably as highly potent, isoform-selective Rho-associated protein kinase (ROCK) inhibitors and broad-spectrum antitumor compounds[1][2].

The specific introduction of a chlorine atom at the 7-position to form 7-chlorochroman-3-carboxylic acid fundamentally alters the electronic landscape and lipophilicity of the core. In kinase targeting, this halogenation enhances hydrophobic interactions within deep binding pockets (such as the Lys121 residue in ROCK2), driving both potency and isoform selectivity[3]. This application note details a robust, chemoselective synthetic pipeline for generating this critical intermediate and its subsequent derivatization into bioactive amides.

Retrosynthetic Strategy & Mechanistic Causality

As an application scientist, it is critical to understand why specific synthetic routes are chosen over standard alternatives. The synthesis of 7-chlorochroman-3-carboxylic acid presents a unique chemoselectivity challenge: constructing the saturated oxygen heterocycle without triggering the hydrodehalogenation of the sensitive aryl chloride.

  • Chromene Core Construction (Baylis-Hillman Reaction): The most atom-economical method to build the bicyclic core is a 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Baylis-Hillman condensation between 4-chloro-2-hydroxybenzaldehyde and ethyl acrylate[4]. DABCO acts as a nucleophilic catalyst, performing a Michael addition on ethyl acrylate to generate a zwitterionic enolate. This enolate attacks the aldehyde, followed by intramolecular cyclization and elimination of DABCO to yield ethyl 7-chloro-2H-chromene-3-carboxylate[4][5].

  • Chemoselective Reduction and Hydrolysis: Reducing the α,β -unsaturated double bond of the 2H-chromene intermediate is fraught with risk. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) will almost certainly result in the rapid hydrodehalogenation of the 7-chloro substituent. To circumvent this, we utilize a tandem hydrolysis-reduction protocol employing Sodium Amalgam (Na(Hg)) in an alkaline aqueous-alcoholic medium[2]. This single-electron transfer (SET) reduction selectively targets the conjugated alkene and hydrolyzes the ester, yielding the saturated 7-chlorochroman-3-carboxylic acid while strictly preserving the aryl chloride[2].

  • Derivatization via Amide Coupling: The free carboxylic acid acts as a versatile divergence point. It can be activated to an acyl chloride and coupled with various pharmacophores (e.g., thiazol-2-amines or pyridin-4-yl-anilines) to generate target-specific inhibitors[1][2].

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Chloro-2-hydroxy- benzaldehyde + Ethyl Acrylate B Baylis-Hillman Cyclization (DABCO) A->B C Ethyl 7-chloro-2H- chromene-3-carboxylate B->C Ring Closure D Chemoselective Reduction & Hydrolysis (Na(Hg), NaOH) C->D E 7-Chlorochroman-3- carboxylic acid D->E Retains Ar-Cl F Amide Coupling (SOCl2 then Amine) E->F G Bioactive Derivative (e.g., ROCK2 Inhibitor) F->G Target Scaffold

Mechanistic workflow for the synthesis of 7-chlorochroman-3-carboxylic acid and its derivatives.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Ethyl 7-chloro-2H-chromene-3-carboxylate

This step establishes the core heterocycle via organocatalysis.

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-2-hydroxybenzaldehyde (1.0 equiv) and ethyl acrylate (1.5 equiv).

  • Catalysis: Add DABCO (0.2 equiv) to the mixture. Stir the neat reaction mixture at 90°C for 4–6 hours[4][5].

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the bright yellow aldehyde spot is consumed, replaced by a highly UV-active chromene product.

  • Workup: Dilute with dichloromethane (DCM), wash with 1M HCl to remove DABCO, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective Reduction & Hydrolysis to 7-Chlorochroman-3-carboxylic acid

This step utilizes Na(Hg) to ensure the aryl chloride remains intact during reduction.

  • Saponification Initiation: Dissolve 2.04 g (approx. 0.01 mol) of the ester from Protocol A and 0.5 g of NaOH in 50 mL of a 1:1 water-ethanol mixture. Reflux the solution for 1 hour to initiate ester hydrolysis[2].

  • Reduction: Cool the mixture slightly and pour it into a glass beaker containing 10 g of 3% Sodium Amalgam (Na(Hg)). Allow the reaction mixture to stand at room temperature for 2 hours[2].

  • Validation & Isolation: Decant the supernatant liquid from the heavy mercury layer. Slowly acidify the aqueous solution with concentrated HCl. Self-Validation: A dense white precipitate of 7-chlorochroman-3-carboxylic acid will immediately form upon reaching pH < 3.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure acid[2]. (Note: For ROCK2 inhibitor synthesis, chiral resolution of the (S)-enantiomer via preparative chiral HPLC or resolving agents is required at this stage[1]).

Protocol C: Synthesis of Bioactive Amide Derivatives (e.g., Antitumor Agents)

Activation of the carboxylic acid and subsequent coupling.

  • Acyl Chloride Formation: Suspend 1 g of 7-chlorochroman-3-carboxylic acid in 10 mL of anhydrous benzene. Add 1 mL of thionyl chloride (SOCl₂) and reflux for 1 hour[2]. Self-Validation: The reaction is complete when the suspension turns into a clear solution and gas evolution (SO₂, HCl) ceases.

  • Distillation: Remove excess SOCl₂ and benzene via vacuum distillation to isolate 7-chloro-chromane-3-carbonyl chloride. Use immediately without further purification[2].

  • Amide Coupling: Dissolve the acyl chloride in 20 mL of anhydrous dioxane. Dropwise, add this to a stirring solution of your target amine (e.g., 5-(4-fluorobenzyl)thiazol-2-amine, 0.01 mol) and triethylamine (1.5 mL) in 15 mL of dioxane at room temperature[2].

  • Workup: Stir for 2 hours, pour into crushed ice, filter the resulting solid, and recrystallize to obtain the final bioactive derivative.

Quantitative Data & Bioactivity Profiling

The following table contextualizes the structure-activity relationship (SAR) of chroman-3-carboxylic acid derivatives, demonstrating how the 7-chloro substitution fits into broader drug discovery efforts.

Compound ScaffoldR-Group (Amide)Primary TargetKey Mechanistic InteractionReference
(S)-6-Methoxy-chroman 4-(pyridin-4-yl)anilineROCK2 (IC₅₀: 3 nM)H-bond / Hydrophobic pocket (Lys121)[1],[3]
7-Chloro-chroman 5-(4-fluorobenzyl)thiazol-2-amineAntitumor (Broad)Lipophilic integration / Cell cycle arrest[2]
(S)-7-Chloro-chroman 4-(pyridin-4-yl)anilineROCK2 (Theoretical)Enhanced hydrophobic fit via Ar-ClExtrapolated

Sources

Application

Application Note: Advanced Amidation Protocols for 7-Chlorochroman-3-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary 7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8; MW: 212.6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary

7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8; MW: 212.63) is a highly versatile, rigidified molecular building block widely utilized in medicinal chemistry . The chroman scaffold provides an oxygen-containing, partially saturated bicyclic system that is excellent for exploring spatial vectors in structure-activity relationship (SAR) studies, while the C7-chlorine atom enhances lipophilicity and metabolic stability.

Converting the C3-carboxylic acid into an amide is a fundamental step in incorporating this scaffold into larger active pharmaceutical ingredients (APIs). However, the chemical environment of the C3 position—being adjacent to an oxygen-containing ring and possessing an enolizable α -proton—requires strategic selection of coupling reagents to maximize yield while mitigating the risk of epimerization (if utilizing a single enantiomer) and ensuring scalability.

Mechanistic Rationale & Strategy Selection

The selection of an amidation protocol is dictated by the nucleophilicity of the target amine and the scale of the reaction. We present three distinct, field-proven methodologies:

A. The Discovery Standard: HATU-Mediated Coupling

For rapid library synthesis and standard aliphatic amines, HATU is the premier choice. The superiority of HATU over traditional carbodiimides (like EDC) lies in the 7-aza effect . When HATU activates the carboxylic acid, it forms an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the pyridine ring provides anchimeric assistance (intramolecular base catalysis), which dramatically accelerates the aminolysis step . This rapid kinetic profile minimizes the time the substrate spends in the activated state, reducing the likelihood of side reactions.

B. The Process-Friendly Route: T3P & Pyridine

When scaling up or coupling epimerization-prone chiral derivatives of the chroman scaffold, T3P (Propanephosphonic acid anhydride) paired with pyridine is the optimal system .

  • Causality: Pyridine is a weak enough base that it does not readily deprotonate the C3 α -proton, suppressing oxazolone formation and subsequent racemization. Furthermore, T3P generates highly water-soluble phosphonate byproducts, allowing for a strictly aqueous workup that bypasses the need for costly silica gel chromatography .

C. The Brute-Force Method: Acid Chloride Activation

For highly deactivated, electron-poor anilines, direct coupling reagents often fail to overcome the high activation energy barrier. In these edge cases, converting 7-Chlorochroman-3-carboxylic acid to its corresponding acid chloride via thionyl chloride (SOCl₂) provides the necessary electrophilicity to force the amidation to completion .

Amidation_Workflow Start 7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8) AmineType Evaluate Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic / High Nucleophilicity AmineType->Aliphatic Aniline Electron-Poor Aniline / Low Nucleophilicity AmineType->Aniline Scale Process Scale or Epimerization Risk? Aliphatic->Scale T3P Protocol B: T3P / Pyridine (Low Epimerization, Scale-up) Aniline->T3P Moderate Nucleophile AcidChloride Protocol C: SOCl2 or Oxalyl Chloride (High Reactivity, Robust) Aniline->AcidChloride Very Poor Nucleophile HATU Protocol A: HATU / DIPEA (Fast, Discovery Scale) Scale->HATU No / Lab Scale Scale->T3P Yes / Kilo Scale

Diagram 1: Decision matrix for selecting the optimal amidation protocol.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Discovery Scale Amidation

Best for: Rapid synthesis, primary/secondary aliphatic amines.

  • Preparation: In an oven-dried flask under N₂, dissolve 7-Chlorochroman-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) and stir for 5 minutes.

    • Causality: DIPEA is added before the coupling reagent to ensure complete deprotonation of the carboxylic acid. This prevents the amine from forming an unreactive salt with the acid and prevents HATU degradation .

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir for 10 minutes at room temperature.

    • Self-Validation Check: Spot the reaction on TLC (Hexanes/EtOAc 1:1). The disappearance of the starting acid (Rf ~0.2) and appearance of the OAt active ester (Rf ~0.6, highly UV active) confirms successful activation.

  • Coupling: Add the target amine (1.2 equiv, 1.2 mmol) dropwise. Stir for 2–4 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine/DIPEA, followed by saturated aqueous NaHCO₃ (2 x 10 mL) to remove HOAt byproducts and unreacted acid. Dry over Na₂SO₄, filter, and concentrate.

HATU_Mechanism Acid 7-Chlorochroman-3-carboxylic acid Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Reagent Carboxylate->HATU Attack OAt_Ester OAt Active Ester (7-Aza Anchimeric Assistance) HATU->OAt_Ester HOAt Release Amine Amine Nucleophile OAt_Ester->Amine Fast Aminolysis Product 7-Chlorochroman-3-carboxamide Amine->Product Amide Bond

Diagram 2: Mechanistic pathway of HATU activation and the 7-aza effect.

Protocol B: T3P-Mediated Process Scale Amidation

Best for: Scale-up, chiral substrates, moderate anilines.

  • Preparation: Suspend 7-Chlorochroman-3-carboxylic acid (1.0 equiv, 10.0 mmol) and the amine (1.1 equiv, 11.0 mmol) in EtOAc or 2-MeTHF (30 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 30.0 mmol).

  • Coupling: Cool the mixture to 0 °C. Add T3P (50% wt. solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exotherm. Pyridine's low basicity ensures the C3 proton remains intact, preventing epimerization .

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor by LC-MS. The mixed anhydride intermediate is highly reactive and may not be visible on TLC, but the gradual formation of the product peak in LC-MS without epimeric side-peaks validates the mild nature of T3P.

  • Workup: Quench with water (20 mL). The phosphonate byproducts partition entirely into the aqueous layer. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield highly pure amide.

Protocol C: Acid Chloride Formation for Weak Nucleophiles

Best for: Highly deactivated, electron-poor anilines.

  • Activation: Dissolve the acid (1.0 equiv, 5.0 mmol) in anhydrous DCM (15 mL). Add a catalytic amount of DMF (0.1 equiv). Cool to 0 °C.

  • Chlorination: Add Thionyl Chloride (SOCl₂) (2.0 equiv, 10.0 mmol) dropwise. Stir at room temperature for 2 hours.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is the true active chlorinating species, dramatically speeding up the reaction .

    • Self-Validation Check: Quench a 5 µL aliquot into 100 µL of methanol. Analyze by LC-MS. Complete conversion to the methyl ester confirms successful formation of the acid chloride.

  • Solvent Swap: Concentrate the mixture in vacuo to remove all unreacted SOCl₂.

    • Causality: Removing excess SOCl₂ is critical to prevent it from reacting with the amine to form highly toxic and unreactive sulfinylamines.

  • Coupling: Resuspend the crude acid chloride in DCM (15 mL). Add Triethylamine (3.0 equiv) and the target aniline (1.0 equiv). Stir for 4 hours, then quench with saturated NaHCO₃ and extract.

Quantitative Data Summary

ProtocolCoupling ReagentBaseSolventBest ForExpected YieldEpimerization RiskScalability
A HATUDIPEADMF or DMAcDiscovery, fast library synthesis85–95%ModerateLow (Costly, explosive risk)
B T3P (50% in EtOAc)PyridineEtOAc or MeTHFProcess scale, chiral substrates80–90%Very LowHigh (Water-soluble byproducts)
C SOCl₂ (Acid Chloride)Et₃NDCMHighly deactivated anilines60–85%HighHigh (Harsh conditions)

References

  • [1] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [2] Dunetz, J. R., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 2011. Source: organic-chemistry.org. URL:[Link]

  • [3] Gordon, A. T., et al. Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020. Source: arkat-usa.org. URL:[Link]

  • [4] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Source: peptidechemistry.org. URL:[Link]

Sources

Method

Application Note: Esterification Strategies for 7-Chlorochroman-3-carboxylic Acid

Introduction & Mechanistic Rationale 7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8; MW: 212.63) is a highly versatile, halogenated dihydrobenzopyran building block frequently utilized in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8; MW: 212.63) is a highly versatile, halogenated dihydrobenzopyran building block frequently utilized in medicinal chemistry and drug development[1]. The chroman core serves as a privileged scaffold, while the 7-chloro substituent provides a lipophilic anchor and a potential handle for late-stage cross-coupling.

Esterification of the C3-carboxylic acid is a fundamental transformation required for prodrug synthesis, lipophilicity modulation, or orthogonal protection during multi-step synthesis. However, the structural nuances of this molecule dictate the choice of esterification protocol. The C3 position is a secondary carbon adjacent to the C4 methylene and the C2 ether oxygen. If the starting material is enantiopure, harsh basic conditions at elevated temperatures pose a risk of C3 deprotonation and subsequent epimerization. Therefore, the selection of the esterification method must balance reactivity with stereochemical integrity.

This guide provides three field-proven, self-validating protocols for the esterification of 7-Chlorochroman-3-carboxylic acid, tailored to the steric and electronic demands of the target alcohol.

Comparative Overview of Esterification Strategies

To facilitate rapid decision-making, the quantitative parameters and strategic advantages of each protocol are summarized below.

Table 1: Quantitative Comparison of Esterification Protocols

StrategyPrimary ReagentsOptimal SubstratesTypical YieldEpimerization RiskPrimary Byproduct Removal
A. Fischer H₂SO₄, MeOH/EtOHUnhindered, short-chain alcohols85–95%Low to ModerateAqueous wash (NaHCO₃)
B. Steglich EDC·HCl, DMAP, DCMBulky (t-Butyl) or acid-labile75–90%Very LowAqueous wash (Water/HCl)
C. Alkylation R-X, K₂CO₃, DMFBenzyl, allyl, active alkyl halides80–95%LowAqueous wash (LiCl/Water)

Workflow & Pathway Visualization

The following decision matrix illustrates the logical progression from starting material to validated product based on the target ester type.

Workflow Start 7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8) Decision Select Target Ester Type Start->Decision MethEth Methyl / Ethyl Esters (Short-chain) Decision->MethEth Bulky Bulky / Labile Esters (e.g., t-Butyl) Decision->Bulky Benzyl Benzyl / Alkyl Esters (Orthogonal) Decision->Benzyl Fischer Protocol A: Fischer (MeOH/EtOH, H2SO4, Reflux) MethEth->Fischer Steglich Protocol B: Steglich (EDC·HCl, DMAP, DCM, RT) Bulky->Steglich Base Protocol C: Alkylation (R-X, K2CO3, DMF, 60°C) Benzyl->Base Purification Aqueous Workup & Chromatography Fischer->Purification Steglich->Purification Base->Purification Validation Self-Validating Analysis (1H-NMR, LC-MS) Purification->Validation

Decision matrix and workflow for 7-Chlorochroman-3-carboxylic acid esterification.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Methyl/Ethyl Esters)

Causality & Rationale: Acid-catalyzed esterification relies on the protonation of the carboxylic acid to form an oxonium ion, which is subsequently attacked by the alcohol acting as both solvent and nucleophile[2]. Concentrated sulfuric acid is chosen as the catalyst because it efficiently protonates the carbonyl without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, suspend 7-Chlorochroman-3-carboxylic acid (212.6 mg, 1.0 mmol) in anhydrous methanol or ethanol (5.0 mL).

  • Catalysis: Add concentrated H₂SO₄ (0.05 mL, ~0.1 eq) dropwise while stirring. The suspension will typically clear as the ester forms and dissolves.

  • Propagation: Attach a reflux condenser and heat the mixture to 65°C (for MeOH) or 80°C (for EtOH) for 4–6 hours.

  • Self-Validating Checkpoint: Spot the reaction on a silica TLC plate alongside the starting material (Eluent: 30% EtOAc in Hexanes with 1% AcOH). Stain with Bromocresol Green. The starting acid will remain near the baseline (yellow spot), while the product will migrate to Rf ~0.6 and show strong UV absorbance (254 nm). Complete disappearance of the baseline spot validates reaction completion.

  • Quench & Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize the acid catalyst and remove any unreacted starting material.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester.

Protocol B: Steglich Esterification (Bulky or Acid-Labile Esters)

Causality & Rationale: For sterically hindered alcohols (e.g., tert-butanol), Fischer esterification fails. The Steglich protocol utilizes a carbodiimide to activate the acid into an O-acylisourea, followed by DMAP-catalyzed acyl transfer[3]. We specifically mandate EDC·HCl over DCC. EDC·HCl produces a water-soluble urea byproduct, allowing for a self-validating purification step via simple aqueous extraction rather than tedious and often incomplete filtration[4].

Step-by-Step Methodology:

  • Activation: Dissolve 7-Chlorochroman-3-carboxylic acid (212.6 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert atmosphere (N₂).

  • Reagent Addition: Add the target alcohol (1.2 mmol) and DMAP (12.2 mg, 0.1 mmol). Cool the mixture to 0°C in an ice bath.

  • Coupling: Add EDC·HCl (230.0 mg, 1.2 mmol) in one portion. Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint: The reaction mixture should remain a clear solution (unlike DCC, which precipitates DCU). TLC analysis (20% EtOAc/Hexanes) should reveal a new, higher-running UV-active spot.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with 0.5 M HCl (10 mL) to remove DMAP and EDC-urea, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.

Protocol C: Base-Promoted Alkylation (Benzyl/Alkyl Esters)

Causality & Rationale: When orthogonal deprotection is required (e.g., benzyl esters removable by hydrogenation), base-promoted alkylation is optimal[4]. DMF is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation of K₂CO₃, leaving the carboxylate anion highly nucleophilic for a rapid Sₙ2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: In a 10 mL vial, dissolve 7-Chlorochroman-3-carboxylic acid (212.6 mg, 1.0 mmol) in anhydrous DMF (3.0 mL). Add finely powdered K₂CO₃ (276.4 mg, 2.0 mmol). Stir for 15 minutes at room temperature to pre-form the carboxylate.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 0.14 mL, 1.2 mmol) dropwise.

  • Heating: Heat the mixture to 60°C for 3–4 hours.

  • Self-Validating Checkpoint: Aliquot 10 µL of the reaction, partition between EtOAc and water, and spot the organic layer on TLC. The highly nucleophilic nature of the carboxylate ensures this reaction is usually quantitative; the complete absence of the acid confirms success.

  • Workup: Cool to room temperature. Add water (15 mL) to dissolve the inorganic salts and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to completely remove residual DMF.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness of the synthesized esters, the following analytical signatures must be verified:

  • LC-MS: The 7-chloro substituent provides a distinct and highly diagnostic isotopic pattern. The mass spectrum will display M and M+2 peaks in a precise 3:1 ratio. This serves as an internal validation marker that the chroman core remains intact.

  • ¹H-NMR (CDCl₃): The C3 proton of the chroman ring is a critical diagnostic signal. In the free acid, it appears as a complex multiplet around 2.8–3.2 ppm. Upon esterification, the appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.7 ppm for a methyl ester, or a distinct AB quartet around 5.1 ppm for a benzyl ester) validates the transformation.

  • ¹³C-NMR: The carbonyl carbon will exhibit an upfield shift from ~178 ppm (free acid) to ~173 ppm (ester).

References

  • [1] ChemScene. 1518839-13-8 | 7-Chlorochromane-3-carboxylic acid. Available at:

  • [3] Organic Syntheses. Esterification of carboxylic acids with alcohols. Available at:

  • [4] Organic Chemistry Portal. Ester synthesis by esterification. Available at:

  • [2] AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at:

Sources

Application

analytical methods for 7-Chlorochroman-3-carboxylic acid quantification

Application Note: Comprehensive Analytical Strategies for the Quantification and Characterization of 7-Chlorochroman-3-carboxylic Acid Executive Summary & Scientific Context 7-Chlorochroman-3-carboxylic acid (CAS 1518839...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Strategies for the Quantification and Characterization of 7-Chlorochroman-3-carboxylic Acid

Executive Summary & Scientific Context

7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8) is a highly versatile, structurally constrained bicyclic building block utilized in advanced medicinal chemistry[1]. Chroman-3-carboxylic acid derivatives are heavily leveraged in the design of potent, isoform-selective Rho kinase (ROCK2) inhibitors, which are critical therapeutic targets for neurodegenerative disorders (such as Huntington's and Parkinson's diseases) and cardiovascular conditions[2].

Because this compound serves as a foundational intermediate, any analytical strategy must address three distinct orthagonal challenges: achiral chemical purity, trace-level bioanalytical quantification, and stereochemical integrity. This application note details field-proven, self-validating methodologies to quantify and characterize this molecule with uncompromising scientific rigor.

Physicochemical Profiling & Mechanistic Rationale

To design a robust analytical method, one must first deconstruct the molecule’s physicochemical properties.

ParameterValueAnalytical Implication
Molecular Formula C₁₀H₉ClO₃[1]Contains a chlorine atom; provides a distinct M/M+2 isotopic signature for MS validation.
Molecular Weight 212.63 g/mol [1]Low molecular weight; requires high-sensitivity MS transitions or low-wavelength UV.
Functional Groups Carboxylic Acid, Aryl ChlorideAcidic pKa (~4.5). Requires low-pH mobile phases to prevent ionization during RP-HPLC[3].
Stereochemistry Chiral center at C3Biological targets (e.g., ROCK2) are stereospecific[2]. Demands chiral chromatography.

The Causality of Method Design:

  • Mobile Phase pH: The carboxylic acid moiety dictates that reverse-phase (RP) chromatography must be performed under strongly acidic conditions (e.g., 0.1% Formic Acid). If the pH approaches the molecule's pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing, split peaks, and irreproducible retention times[3].

  • Ionization Strategy: For LC-MS/MS, Electrospray Ionization in negative mode (ESI-) is the thermodynamically favored pathway, as the carboxylic acid readily sheds a proton to form a stable [M-H]⁻ precursor ion.

  • Stereochemical Resolution: The C3 chiral center necessitates normal-phase chromatography utilizing polysaccharide-based chiral stationary phases to achieve spatial recognition via hydrogen bonding and steric inclusion[4].

Analytical Workflow & Decision Matrix

G Sample 7-Chlorochroman-3-carboxylic acid (Analyte Pool) Decision Analytical Objective Sample->Decision RP RP-HPLC-UV Achiral Purity & Assay Decision->RP Bulk Release LCMS LC-MS/MS (ESI-) Trace Bioanalysis Decision->LCMS PK/TK Studies Chiral Chiral HPLC Enantiomeric Excess Decision->Chiral Stereocontrol Val1 SST: Tailing < 1.5 RSD < 2.0% RP->Val1 Self-Validation Val2 QC Bracketing Accuracy 85-115% LCMS->Val2 Self-Validation Val3 Resolution (Rs) > 2.0 Baseline Separation Chiral->Val3 Self-Validation

Fig 1. Analytical workflow and self-validation matrix for 7-Chlorochroman-3-carboxylic acid.

Protocol I: RP-HPLC-UV for Assay and Impurity Profiling

This protocol is designed for bulk batch release and impurity profiling. UV detection at 210 nm captures the π-π* transitions of the chlorochroman aromatic system[5].

Self-Validating System Mechanics: The sequence begins with a System Suitability Test (SST) consisting of 5 replicate injections of a 100 µg/mL standard. The chromatography data system (CDS) is programmed to automatically halt the batch if the peak tailing factor exceeds 1.5 or if the peak area %RSD exceeds 2.0%. This ensures no samples are analyzed on a failing column.

Methodology:

  • Column: C18, 5 µm, 4.6 × 250 mm (e.g., Phenomenex Luna or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Maintains unionized state)[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA/UV at 210 nm and 270 nm.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Isocratic hold
2.09010Start gradient
12.01090Linear ramp
15.01090Wash
15.19010Re-equilibration
20.09010End run

Protocol II: LC-MS/MS for Trace Quantification (Bioanalysis)

For pharmacokinetic (PK) studies or trace impurity quantification, UV lacks the necessary sensitivity. This protocol utilizes tandem mass spectrometry.

Mechanistic Rationale: We exploit the natural isotopic distribution of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). By monitoring both the ³⁵Cl precursor and the ³⁷Cl precursor, we create a highly specific quantifier/qualifier ratio. The primary fragmentation pathway in negative mode is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid.

Self-Validating System Mechanics: A stable-isotope-labeled internal standard (SIL-IS) is spiked into every sample to correct for matrix-induced ion suppression. The analytical run is bracketed by Quality Control (QC) samples (Low, Mid, High). If the calculated concentration of any bracketing QC deviates by more than ±15% from its nominal value, the run is automatically flagged as invalid.

Methodology:

  • Column: UPLC C18, 1.7 µm, 2.1 × 50 mm.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

Optimized MRM Transitions:

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
7-Chloro (³⁵Cl)211.0 [M-H]⁻167.0 [Loss of CO₂]18Quantifier
7-Chloro (³⁷Cl)213.0 [M-H]⁻169.0 [Loss of CO₂]18Qualifier

Protocol III: Chiral HPLC for Enantiomeric Excess (ee)

The pharmacological efficacy of chroman-based ROCK2 inhibitors is heavily dependent on the stereochemistry at the C3 position[2]. This protocol determines the ratio of (R)- and (S)-enantiomers.

Mechanistic Rationale: Reverse-phase conditions cannot resolve enantiomers without chiral derivatization. Instead, we utilize normal-phase chromatography with an amylose/cellulose-based chiral stationary phase. The addition of 0.1% Trifluoroacetic acid (TFA) to the normal-phase solvents is a critical mechanistic step to prevent the carboxylic acid from interacting non-specifically with the silica support, which would otherwise cause irreversible adsorption.

Self-Validating System Mechanics: Prior to sample analysis, a racemic standard (50:50 mixture of R and S) is injected. The method is only validated for use if the resolution equation (Rs) between the two enantiomeric peaks is strictly > 2.0 (baseline separation).

Methodology:

  • Column: Chiralcel OD or Lux Cellulose-3, 5 µm, 4.6 × 250 mm[4].

  • Mobile Phase: n-Hexane / Isopropanol (97:3 v/v) containing 0.1% TFA[4].

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 210 nm.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of mobile phase (avoid highly polar diluents to prevent peak distortion in normal phase).

References

  • ChemScene. "1518839-13-8 | 7-Chlorochromane-3-carboxylic acid". ChemScene Catalog.
  • ACS Publications. "Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease". Journal of Medicinal Chemistry.
  • SIELC Technologies. "Separation of 6-Chlorochroman-4-one on Newcrom R1 HPLC column". SIELC Applications.
  • ACS Publications. "Synthesis of Robalzotan, Ebalzotan, and Rotigotine Precursors via the Stereoselective Multienzymatic Cascade Reduction of α,β-Unsaturated Aldehydes". ACS Catalysis.
  • Google Patents. "CN112195198A - Method for preparing D-pantoic acid" (Chromatographic conditions reference).

Sources

Method

Application Note: A Comprehensive Guide to the HPLC and LC-MS Analysis of 7-Chlorochroman-3-carboxylic acid

Abstract This technical guide provides a detailed framework for the analytical characterization of 7-Chlorochroman-3-carboxylic acid, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the analytical characterization of 7-Chlorochroman-3-carboxylic acid, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development.[1] We present robust, validated protocols for both achiral and chiral High-Performance Liquid Chromatography (HPLC) with UV detection, as well as high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind critical experimental parameters to ensure scientific integrity and reproducibility. This document covers sample preparation, detailed instrument conditions, data interpretation, and method validation considerations, establishing a self-validating system for the reliable quantification and purity assessment of this compound.

Introduction: The Analytical Significance of 7-Chlorochroman-3-carboxylic acid

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] 7-Chlorochroman-3-carboxylic acid is a vital synthetic intermediate in the development of novel therapeutic agents. The presence of a chlorine atom at the 7-position and a carboxylic acid at the 3-position introduces specific physicochemical properties that influence both its synthetic utility and its analytical behavior.

The analytical challenges associated with this molecule are twofold:

  • Achiral Purity and Quantification: Ensuring the purity of the compound and accurately quantifying it in various matrices is essential for regulatory compliance and understanding its efficacy and safety profile.

  • Chiral Separation: The carbon at the 3-position is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers can have drastically different pharmacological and toxicological profiles, their separation and individual quantification are often regulatory requirements.[3]

This guide provides comprehensive protocols to address these challenges using state-of-the-art HPLC and LC-MS techniques.

Foundational Principles: Sample Preparation

Effective sample preparation is paramount for achieving accurate and robust analytical results, as it minimizes matrix effects and ensures the analyte is in a suitable form for analysis.[4][5] For 7-Chlorochroman-3-carboxylic acid, the primary consideration is the acidic nature of the carboxyl group.

Rationale for pH Control

In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. The carboxylic acid moiety of the target analyte is ionizable. To maximize retention and achieve symmetrical peak shapes, its ionization must be suppressed by maintaining an acidic pH.[6] Therefore, the sample diluent and the HPLC mobile phase must be acidified.

Protocol: Standard Sample Preparation ("Dilute and Shoot")

This protocol is suitable for relatively clean samples, such as bulk drug substances or reaction mixtures with minimal interferences.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 7-Chlorochroman-3-carboxylic acid and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the diluent (50:50 Acetonitrile:Water with 0.1% Formic Acid). Sonicate for 5-10 minutes to ensure complete dissolution.[4]

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Working Solution: Prepare the final working solution by diluting the stock solution to the desired concentration (e.g., 10-100 µg/mL) using the same diluent.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) directly into an HPLC vial to remove any particulates that could damage the analytical column.[4]

HPLC Method for Achiral Purity Analysis

RP-HPLC with UV detection is the workhorse method for determining the purity and assay of chromophoric compounds like 7-Chlorochroman-3-carboxylic acid.[7]

Experimental Protocol & Rationale

The following table outlines the optimized chromatographic conditions and the scientific reasoning for each parameter choice.

Parameter Condition Rationale
Instrument HPLC or UHPLC system with UV/DAD DetectorStandard equipment for pharmaceutical analysis. A Diode Array Detector (DAD) allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the chroman ring system. A 5 µm particle size offers a good balance of efficiency and backpressure.[8]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase. Formic acid is a volatile modifier compatible with MS and acts as the acidifier to suppress ionization.
Mobile Phase B 0.1% AcetonitrileThe organic phase. Acetonitrile provides good peak shape and lower backpressure compared to methanol.
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient is used to elute impurities with a wide range of polarities and to ensure the primary analyte peak is well-resolved.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection UV at 280 nmThe benzopyran structure is expected to have strong absorbance around this wavelength. A full UV scan should be performed initially to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Data Analysis and System Suitability
  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

  • System Suitability Testing (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates: ≥ 2000

Chiral HPLC Method for Enantiomeric Separation

Separating the enantiomers of 7-Chlorochroman-3-carboxylic acid requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for this class of compounds.[3][9]

Experimental Protocol & Rationale
Parameter Condition Rationale
Instrument HPLC system with UV/DAD DetectorStandard HPLC system is sufficient.
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or equivalent polysaccharide-based CSPThese columns are known for their broad applicability in separating enantiomers of chiral acids.[9]
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)Normal phase or polar organic mode is often used for chiral separations. TFA is a strong acid modifier that aids in sharpening peaks and improving resolution.
Elution Mode IsocraticIsocratic elution provides consistent selectivity for chiral separations.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance chiral resolution.
Column Temperature 25 °CTemperature can significantly impact chiral selectivity; a controlled room temperature is a good starting point.[9]
Detection UV at 280 nmSame as for the achiral method.
Injection Volume 10 µLStandard volume.
Data Analysis
  • Enantiomeric Excess (% ee): Calculated using the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2|) / (Area E1 + Area E2) * 100

  • Resolution (Rs): The baseline resolution between the two enantiomer peaks should be ≥ 1.5 for accurate quantification.

LC-MS Method for High-Sensitivity Analysis

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for trace-level quantification and structural confirmation.[10]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Prepare Sample (Dilute & Filter) HPLC HPLC Separation (Reversed-Phase) Prep->HPLC ESI Electrospray Ionization (Negative Ion Mode) HPLC->ESI MS Mass Analysis (Scan or SIM/SRM) ESI->MS Process Extract Ion Chromatogram (EIC) MS->Process Quant Quantification & Confirmation Process->Quant

Caption: Workflow for the LC-MS analysis of 7-Chlorochroman-3-carboxylic acid.

Experimental Protocol & Rationale

The LC conditions are typically identical to the achiral HPLC method, ensuring a seamless method transfer.

Parameter Condition Rationale
LC System UHPLC system coupled to a Mass SpectrometerA UHPLC front-end provides faster analysis and sharper peaks.
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution (e.g., Q-TOF, Orbitrap)QqQ is ideal for targeted quantification (SRM). HRMS is used for structural confirmation via accurate mass measurement.
Ionization Source Electrospray Ionization (ESI)ESI is the standard for polar, ionizable molecules.
Ionization Mode NegativeThe carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion, providing high sensitivity.[10]
Expected m/z [M-H]⁻ = 227.02 (for C₁₀H₈³⁵Cl O₃)The theoretical exact mass of the deprotonated molecule. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key confirmation point.
Capillary Voltage 3.5 kVTypical voltage for stable spray in negative mode.
Drying Gas Temp 325 °COptimizes desolvation of the mobile phase.
Drying Gas Flow 10 L/minFacilitates efficient solvent evaporation.
Nebulizer Pressure 40 psiAids in the formation of a fine aerosol for ionization.
SRM Transition (for QqQ) Precursor: 227.0 -> Product: 183.0A potential fragmentation pathway is the loss of CO₂ (44 Da). This transition should be optimized by direct infusion of a standard.
Data Analysis
  • Confirmation: The identity of 7-Chlorochroman-3-carboxylic acid is confirmed by matching the retention time with a reference standard and observing the correct precursor m/z with the characteristic chlorine isotopic pattern.

  • Quantification: For targeted analysis, a calibration curve is constructed by plotting the peak area of the specific SRM transition against the concentration of the reference standards. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, provides the highest accuracy.[11]

Logical Framework for Method Selection

The choice between HPLC-UV and LC-MS depends on the analytical objective.

Method_Selection Start Analytical Goal? Purity Purity/Assay of Bulk Material Start->Purity High Conc. Trace Trace Analysis or Complex Matrix Start->Trace Low Conc. Chiral Enantiomeric Purity? Start->Chiral Stereoisomers HPLC_UV Use Achiral HPLC-UV Method Purity->HPLC_UV LC_MS Use LC-MS Method Trace->LC_MS Chiral_HPLC Use Chiral HPLC-UV Method Chiral->Chiral_HPLC

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound framework for the analysis of 7-Chlorochroman-3-carboxylic acid. The reversed-phase HPLC-UV method is well-suited for routine purity and assay testing, while the chiral HPLC method allows for the critical assessment of enantiomeric purity. For applications requiring higher sensitivity, selectivity, or definitive structural confirmation, the LC-MS method is the technique of choice. By understanding the rationale behind the methodological choices, researchers can confidently apply and adapt these protocols to meet the stringent demands of pharmaceutical development and quality control.

References

  • Sample preparation in analysis of pharmaceuticals. (n.d.). SciSpace. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Sample preparation for HPLC analysis of drug products. (2005). ResearchGate. Retrieved from [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2017). Dovepress. Retrieved from [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). ScienceDirect. Retrieved from [Link]

  • Dong, M. W. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023). SIELC. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. Retrieved from [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2015). FAO AGRIS. Retrieved from [Link]

  • de Zeeuw, R. A., & Veenstra, J. (1988). Sample preparation for the HPLC analysis of drugs in biological fluids. PubMed. Retrieved from [Link]

  • Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. (2019). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. Retrieved from [Link]

  • Method of preparing chroman derivatives, and synthesis intermediates. (1990). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. (1998). Scholars' Mine. Retrieved from [Link]

  • Method of analysis of carboxylic acid by mass spectrometry. (2003). Google Patents.

Sources

Application

Application Note: 7-Chlorochroman-3-carboxylic Acid as a Privileged Scaffold in Pharmaceutical Synthesis

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 7-Chlorochroman-3-carboxylic acid (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 7-Chlorochroman-3-carboxylic acid (CAS No. 1518839-13-8)

Executive Summary & Mechanistic Insights

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold deeply embedded in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and neuroprotective drugs [2]. Unlike chromones, the chroman core lacks a C2-C3 double bond, which increases its sp3 character. This higher fraction of sp3 carbons ( Fsp3​ ) enhances the 3D structural complexity and aqueous solubility of the resulting drug candidates, critical parameters for overcoming modern pharmacokinetic bottlenecks [3].

7-Chlorochroman-3-carboxylic acid serves as a highly versatile, bifunctional intermediate [1].

  • The 7-Chloro Substitution: The halogen atom at the C7 position serves a dual purpose. Pharmacologically, it increases the lipophilicity of the scaffold, often enhancing target binding via halogen bonding or filling hydrophobic pockets in target enzymes (e.g., MAO-B) [4]. Chemically, it provides metabolic stability against cytochrome P450-mediated aromatic oxidation and can serve as a synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The 3-Carboxylic Acid: The C3 carboxylate acts as the primary vector for library expansion [4]. It allows for rapid derivatization into amides, esters, or primary alcohols, facilitating comprehensive Structure-Activity Relationship (SAR) campaigns.

Quantitative Data: Physicochemical & Reaction Parameters

To ensure reproducibility in scale-up and library generation, the physicochemical properties and optimized coupling conditions are summarized below.

Table 1: Physicochemical Properties of 7-Chlorochroman-3-carboxylic acid

ParameterValue / DescriptionImpact on Synthesis
CAS Number 1518839-13-8Unique identifier for sourcing [1].
Molecular Weight 212.63 g/mol Ideal low-MW fragment for lead generation.
LogP (Estimated) 2.4 - 2.8Favorable lipophilicity for passive membrane permeability.
pKa (Carboxylic Acid) ~4.5Requires non-nucleophilic bases (e.g., DIPEA) for activation.
Steric Environment Moderate (C3 position)Adjacent C2/C4 methylenes necessitate highly reactive coupling agents (e.g., HATU).

Table 2: Optimization of Amide Coupling Conditions (Standardized Library Generation)

Coupling ReagentBaseSolventTempYield (%)Causality / Observation
EDC/HOBtTEADCMRT45-55%Sluggish reaction due to C3 steric hindrance.
T3P (50% in EtOAc)DIPEAEtOAc80°C70-80%Good for scale-up, but requires heating.
HATU DIPEA DMF RT >90% Optimal. Rapid formation of the highly reactive 7-azabenzotriazole ester overcomes steric bulk.

Synthetic Workflows & Logical Architecture

The following diagram illustrates the synthetic divergence of 7-Chlorochroman-3-carboxylic acid into two primary drug discovery workflows: Amide Library Generation and Reductive Functionalization.

SynthWorkflow A 7-Chlorochroman-3-carboxylic acid (CAS: 1518839-13-8) B Workflow 1: Amide Coupling HATU, DIPEA, DMF A->B E Workflow 2: Chemoselective Reduction BH3·THF, 0°C to RT A->E C Active HOAt Ester (Transient) B->C Activation D Chroman-3-carboxamides (Target Binding Library) C->D + R-NH2 F Borate Complex (Intermediate) E->F Reduction G 7-Chlorochroman-3-ylmethanol (Building Block) F->G MeOH Quench

Figure 1: Divergent synthetic workflows for 7-Chlorochroman-3-carboxylic acid in drug discovery.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in checks to ensure chemical integrity and prevent downstream failures.

Protocol A: High-Efficiency Amide Coupling (Library Generation)

Objective: Synthesize diverse chroman-3-carboxamides for SAR screening.

Causality & Reagent Selection: The C3 position of the chroman ring is flanked by the C2 oxygen-adjacent methylene and the C4 benzylic methylene. This local steric environment hinders standard carbodiimide (EDC) couplings. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the aminolysis step even with sterically hindered or electron-deficient amines.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-Chlorochroman-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: DIPEA is non-nucleophilic, preventing competitive amide formation, and is required to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt.

  • Ester Formation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 0.55 mmol) portion-wise. Stir for 15 minutes.

    • Self-Validation Check: A color change to pale yellow indicates the formation of the active ester. TLC (Eluent: 5% MeOH in DCM) should show complete consumption of the starting acid ( Rf​≈0.2 ) and formation of a non-polar active ester spot ( Rf​≈0.8 ).

  • Aminolysis: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Dilute the reaction with EtOAc (15 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO3​ (2 × 10 mL) to remove acidic byproducts (HOAt).

  • Isolation: Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product is typically >90% pure by LC-MS and ready for biological screening.

Protocol B: Chemoselective Reduction to Primary Alcohol

Objective: Convert the C3 acid to an alcohol without dehalogenating the C7 chlorine.

Causality & Reagent Selection: Standard reducing agents like LiAlH4​ pose a risk of hydrodehalogenation at the C7 position, especially upon heating. Borane-THF complex ( BH3​⋅THF ) is chosen for its exquisite chemoselectivity. It acts as an electrophilic reducing agent, rapidly coordinating to the electron-rich carboxylic acid oxygen while ignoring the aryl chloride [5].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 7-Chlorochroman-3-carboxylic acid (1.0 equiv, 1.0 mmol) and anhydrous THF (5.0 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Reduction: Dropwise, add a 1.0 M solution of BH3​⋅THF (2.5 equiv, 2.5 mL).

    • Self-Validation Check: Vigorous bubbling ( H2​ gas evolution) will be observed as the borane reacts with the acidic proton. The rate of addition must be controlled by this gas evolution.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

  • Quenching: Cool the flask back to 0 °C. Cautiously add Methanol (3.0 mL) dropwise until gas evolution ceases. Causality: Methanol actively breaks down the stable borate ester complex, releasing the free primary alcohol.

  • Concentration: Evaporate the solvents under reduced pressure. Re-dissolve the residue in MeOH and evaporate twice more to ensure complete removal of trimethyl borate ( B(OMe)3​ , a volatile byproduct). Yields are typically quantitative.

Pharmacological Logic & Target Interaction

The structural features of the synthesized derivatives dictate their biological efficacy. The diagram below maps the pharmacophore logic of the 7-Chlorochroman-3-carboxylic acid scaffold to its therapeutic outcomes.

PharmaLogic S 7-Chloro Substitution (Increases Lipophilicity & Stability) T Target Enzyme Binding (e.g., MAO-B, Kinases) S->T Hydrophobic Interaction C C3 Derivatization (Amide/Alcohol H-Bonding) C->T H-Bond Network E Enzyme Inhibition / Receptor Modulation T->E D Therapeutic Efficacy (Anti-inflammatory/CNS) E->D

Figure 2: Pharmacological logic mapping the structural features of the chroman scaffold to therapeutic efficacy.

References

  • National Institutes of Health (PMC). "Chromanone-A Prerogative Therapeutic Scaffold: An Overview." National Center for Biotechnology Information. Available at: [Link]

Method

Application Note: Scale-Up Synthesis and Process Optimization of 7-Chlorochroman-3-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Strategic Overview 7-Chlorochroman-3-carboxylic acid is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Strategic Overview

7-Chlorochroman-3-carboxylic acid is a highly valued bicyclic intermediate utilized in the development of selective Rho-associated protein kinase 2 (ROCK2) inhibitors[1] and activated blood coagulation Factor Xa inhibitors[2]. As pharmaceutical programs advance from discovery to preclinical development, the demand for this intermediate shifts from milligram to multi-kilogram quantities.

The primary challenge in scaling up the synthesis of 7-chlorochroman-3-carboxylic acid lies in the final reduction step: achieving complete saturation of the chromene double bond without triggering the hydrodehalogenation of the sensitive aryl chloride moiety. This application note details a robust, three-step scalable synthesis route optimized for yield, chemoselectivity, and process safety.

Retrosynthetic Strategy and Workflow

The optimized route avoids the hazardous reagents often used in discovery-scale synthesis (e.g., sodium hydride)[2]. Instead, it employs a Horner-Wadsworth-Emmons (HWE) olefination/cyclization cascade, followed by saponification, and a strictly controlled chemoselective catalytic hydrogenation.

G SM 4-Chloro-2-hydroxybenzaldehyde + Ethyl 2-(diethoxyphosphoryl)acrylate Step1 Step 1: HWE Cyclization (K2CO3, THF, Δ) SM->Step1 Int1 Ethyl 7-chloro-2H-chromene-3-carboxylate Step1->Int1 Step2 Step 2: Saponification (NaOH, EtOH/H2O) Int1->Step2 Int2 7-Chloro-2H-chromene-3-carboxylic acid Step2->Int2 Step3 Step 3: Chemoselective Hydrogenation (H2, 5% Pt/C or poisoned Pd/C) Int2->Step3 Product 7-Chlorochroman-3-carboxylic acid Step3->Product

Figure 1: Three-step scale-up synthetic workflow for 7-Chlorochroman-3-carboxylic acid.

Step-by-Step Scalable Methodologies

Step 1: Synthesis of Ethyl 7-chloro-2H-chromene-3-carboxylate

Objective: Form the 2H-chromene core via an HWE cyclization cascade. Process Rationale: Discovery routes typically utilize Sodium Hydride (NaH) to deprotonate 4-chloro-2-hydroxybenzaldehyde[2]. For scale-up (>1 kg), NaH presents severe hydrogen evolution and thermal runaway risks. We replace NaH with finely milled anhydrous Potassium Carbonate ( K2​CO3​ ), which provides sufficient basicity to drive the reaction while maintaining a manageable thermal profile.

Protocol:

  • Charge a 50 L jacketed glass reactor with 4-chloro-2-hydroxybenzaldehyde (1.0 eq, 1.56 kg) and anhydrous THF (15 L) under a nitrogen atmosphere.

  • Add finely milled anhydrous K2​CO3​ (2.5 eq, 3.45 kg) in three portions over 30 minutes, maintaining the internal temperature below 25°C.

  • Stir the suspension for 1 hour at 20°C to ensure complete phenoxide formation.

  • Add ethyl 2-(diethoxyphosphoryl)acrylate (1.1 eq, 2.60 kg) dropwise via an addition funnel over 2 hours.

  • Heat the reaction mixture to a gentle reflux (65°C) for 14 hours. Monitor completion via HPLC.

  • Workup: Cool to 10°C, quench with DI water (15 L), and extract with Ethyl Acetate (2 x 10 L). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester as a pale yellow solid.

Step 2: Saponification to 7-Chloro-2H-chromene-3-carboxylic acid

Objective: Hydrolyze the ester to the corresponding carboxylic acid[3]. Process Rationale: Conducting the hydrolysis in a mixed Ethanol/Water solvent system ensures that both the lipophilic ester and the hydrophilic sodium hydroxide remain in solution, drastically reducing reaction time compared to biphasic systems.

Protocol:

  • Dissolve the crude ethyl 7-chloro-2H-chromene-3-carboxylate (~2.2 kg) in Ethanol (10 L) in a 50 L reactor.

  • Prepare a solution of NaOH (3.0 eq, 1.1 kg) in DI water (5 L) and add it slowly to the reactor, maintaining the temperature below 30°C.

  • Stir at ambient temperature for 4 hours.

  • Workup: Concentrate the mixture under vacuum to remove the majority of the ethanol. Dilute the aqueous residue with water (5 L) and extract once with MTBE (3 L) to remove unreacted organic impurities.

  • Cool the aqueous layer to 5°C and slowly acidify with 6M HCl to pH 2.0.

  • Collect the precipitated 7-chloro-2H-chromene-3-carboxylic acid via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C to constant weight.

Step 3: Chemoselective Hydrogenation to 7-Chlorochroman-3-carboxylic acid

Objective: Reduce the chromene double bond without cleaving the aryl chloride. Process Rationale: Standard Palladium on Carbon (Pd/C) frequently catalyzes the hydrodehalogenation of aryl chlorides. To prevent the loss of the 7-chloro substituent, the protocol utilizes Platinum on Carbon (Pt/C) or a heavily poisoned Pd/C catalyst (e.g., Lindlar-type or addition of ethylenediamine) under strictly controlled, low-pressure hydrogen conditions[3].

Protocol:

  • Charge a 20 L Hastelloy autoclave with 7-chloro-2H-chromene-3-carboxylic acid (1.0 kg) and Ethyl Acetate (10 L).

  • Add 5% Pt/C (50 g, 5 wt%) carefully under a nitrogen blanket. (Note: If only Pd/C is available, add 0.5 equivalents of morpholine or ethylenediamine to poison the catalyst against dehalogenation).

  • Purge the reactor with Nitrogen (3x), followed by Hydrogen (3x).

  • Pressurize the reactor to exactly 2.0 bar with H2​ gas.

  • Stir at 25°C. Monitor hydrogen uptake continuously. The reaction must be stopped immediately upon the consumption of 1.0 equivalent of H2​ (typically 3-5 hours) to prevent over-reduction.

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the catalyst through a pad of Celite under a nitrogen atmosphere (Safety: Catalyst may be pyrophoric).

  • Concentrate the filtrate to yield the crude 7-chlorochroman-3-carboxylic acid. Recrystallize from Toluene/Heptane to achieve >99% purity.

Quantitative Data & Quality Control

The transition from discovery to pilot scale demonstrated high reproducibility. The substitution of NaH with K2​CO3​ in Step 1 eliminated thermal spikes, while the use of Pt/C in Step 3 reduced the dehalogenated byproduct from ~15% to <0.5%.

ParameterDiscovery Scale (NaH + Pd/C)Pilot Scale Batch 1 (Optimized)Pilot Scale Batch 2 (Optimized)
Starting Material 10 grams1.56 kg1.56 kg
Step 1 Yield 72%84%86%
Step 2 Yield 95%96%94%
Step 3 Catalyst 10% Pd/C5% Pt/C5% Pt/C
Dehalogenation Impurity 14.5%0.3%0.4%
Overall Yield 58%76%75%
Final HPLC Purity 92.0%99.2%99.4%

Table 1: Process optimization and scale-up metrics comparing legacy discovery routes to the optimized pilot-scale protocol.

References

  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors Source: PubMed (NIH) URL:[Link][1]

  • Diamine derivatives (US7365205B2) Source: Google Patents URL:[2]

  • Diamine derivatives (EP1405852A1) Source: Google Patents URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Chlorochroman-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 7-Chlorochroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Chlorochroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis of 7-Chlorochroman-3-carboxylic acid. A common synthetic approach is a four-step process, which will be the basis for this guide.

Step 1: Friedel-Crafts Acylation of 4-Chlorophenol

Objective: To synthesize 2-hydroxy-4-chloroacetophenone, the key precursor.

Q1: My Friedel-Crafts acylation is resulting in a very low yield of the desired 2-hydroxy-4-chloroacetophenone. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation of phenols can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Stoichiometry: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction. Ensure you are using a sufficient molar equivalent, typically at least 2.5-3.0 equivalents, as one equivalent will be complexed by the phenolic hydroxyl group and another by the acetyl group.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures. However, excessive heat can lead to the formation of undesired side products. A controlled temperature ramp, for instance from room temperature to 120-140°C, is often optimal.

  • Purity of Reagents: The presence of moisture can deactivate the AlCl₃ catalyst. Ensure that your 4-chlorophenol, acetyl chloride (or acetic anhydride), and solvent are anhydrous.

  • Work-up Procedure: The work-up is critical for isolating the product. Quenching the reaction mixture with ice-cold dilute HCl is standard. Ensure the pH is acidic to break up the aluminum complexes.

Parameter Standard Condition Troubleshooting Action
CatalystAnhydrous AlCl₃ (2.5-3.0 eq.)Increase catalyst loading incrementally.
Temperature120-140°COptimize temperature; try a lower starting temperature and gradual heating.
ReagentsAnhydrousUse freshly distilled acetyl chloride and dry solvent.
Work-upAcidic, coldEnsure the final pH is low enough to fully decompose the complex.
Step 2: Chromone Formation via Claisen Condensation

Objective: To synthesize ethyl 7-chloro-4-oxo-4H-chromene-3-carboxylate from 2-hydroxy-4-chloroacetophenone.

Q2: During the Claisen condensation to form the chromone ring, I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue in this step. The key is to effectively generate the enolate of the acetophenone and ensure it reacts with the diethyl carbonate.

  • Base Selection: Sodium hydride (NaH) is a strong base often used for this transformation. Ensure it is fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by moisture or air.

  • Reaction Temperature: The initial enolate formation is often performed at 0°C to control the reaction rate, followed by gentle heating to drive the cyclization.

  • Solvent: Anhydrous solvents like toluene or tetrahydrofuran (THF) are crucial. The presence of protic impurities will quench the base.

Step 3: Catalytic Hydrogenation to the Chroman

Objective: To reduce the double bond of the chromone ring to form ethyl 7-chlorochroman-3-carboxylate.

Q3: My catalytic hydrogenation of the chromone is slow and incomplete. What can I do to improve the efficiency of this reduction?

A3: The efficiency of catalytic hydrogenation depends on the catalyst, solvent, hydrogen pressure, and substrate purity.

  • Catalyst Activity: Palladium on carbon (Pd/C) is a common catalyst for this reduction. Ensure the catalyst is not old or deactivated. Using a higher loading of a fresh, high-quality catalyst can significantly improve the reaction rate.

  • Hydrogen Pressure: While atmospheric pressure can work, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) will accelerate the reaction.

  • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are typically effective. Ensure the starting material is fully dissolved.

  • Substrate Purity: Impurities from the previous step can poison the catalyst. Purifying the chromone intermediate before hydrogenation is recommended.

Step 4: Saponification to the Carboxylic Acid

Objective: To hydrolyze the ethyl ester to the final product, 7-Chlorochroman-3-carboxylic acid.

Q4: After saponification, my yield of the final carboxylic acid is low, and I suspect product loss during work-up. How can I optimize the hydrolysis and isolation?

A4: Saponification, or the base-promoted hydrolysis of an ester, is generally a high-yielding reaction, so product loss often occurs during the work-up and purification stages.[1][2]

  • Complete Hydrolysis: Ensure the hydrolysis is complete by monitoring the reaction with thin-layer chromatography (TLC). Refluxing with an excess of a base like sodium hydroxide or potassium hydroxide in an aqueous alcohol mixture is a standard procedure.[1]

  • Acidification: After hydrolysis, the reaction mixture contains the carboxylate salt. To obtain the free carboxylic acid, the mixture must be acidified with a mineral acid like HCl or H₂SO₄.[1] The pH should be adjusted to be at least three units below the pKa of the carboxylic acid to ensure complete protonation.[3]

  • Extraction: The protonated carboxylic acid can then be extracted from the aqueous solution using an organic solvent like ethyl acetate or diethyl ether. Multiple extractions will ensure complete recovery of the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.[3]

Frequently Asked Questions (FAQs)

Q5: What is the best way to purify the final product, 7-Chlorochroman-3-carboxylic acid?

A5: Recrystallization is a highly effective method for purifying solid carboxylic acids.[3] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to try include ethanol/water, toluene, or acetic acid.[3] For water-insoluble acids, dissolving the crude product in a dilute basic solution (like aqueous sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid can be an effective purification strategy.[3]

Q6: Are there alternative methods for the synthesis of chromone-3-carboxylic acids?

A6: Yes, several methods exist for the synthesis of chromone-3-carboxylic acids. One common alternative involves the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone to yield a chromone-3-carbaldehyde, which is then oxidized to the corresponding carboxylic acid.[4][5] The oxidation can be achieved using various reagents, such as Jones' reagent or a mixture of sodium chlorite and sulfamic acid.[4][5]

Q7: How can I monitor the progress of each reaction step effectively?

A7: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of reactants and the appearance of products. This allows you to determine the optimal reaction time and check for the formation of byproducts.

Experimental Protocols & Visualizations

Proposed Synthetic Workflow for 7-Chlorochroman-3-carboxylic acid

Synthetic_Workflow A 4-Chlorophenol B 2-Hydroxy-4-chloroacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C Ethyl 7-chloro-4-oxo-4H- chromene-3-carboxylate B->C Claisen Condensation (Diethyl Carbonate, NaH) D Ethyl 7-chlorochroman-3-carboxylate C->D Catalytic Hydrogenation (H₂, Pd/C) E 7-Chlorochroman-3-carboxylic acid D->E Saponification (NaOH, H₂O/EtOH) Troubleshooting_Yield Start Low Yield in Friedel-Crafts Acylation Q1 Is the catalyst fresh and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimized? A1_Yes->Q2 Action1 Use fresh, anhydrous AlCl₃ A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the reagents and solvent anhydrous? A2_Yes->Q3 Action2 Perform temperature scouting (e.g., 100-160°C) A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Action3 Dry solvent and distill acetyl chloride A3_No->Action3 Action3->End

Caption: Decision tree for troubleshooting low yields in the first step.

References

  • PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]

  • Google Patents. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.
  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • Organic Syntheses. 7 - Organic Syntheses Procedure. [Link]

  • Arkivoc. Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • Google Patents. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.
  • Google Patents. Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.
  • ResearchGate. Synthesis and chemical properties of chromone-3-carboxylic acid (review). [Link]

  • RSC Publishing. Organocatalysed C-2 and C-3 functionalisation of chromones. [Link]

  • LibreTexts Chemistry. 5. Hydrolysis of an Ester (Section 18.4C). [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • EPA NEPAL. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • LibreTexts Chemistry. 8.8: Chemistry of Esters. [Link]

  • Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • University of Wisconsin-River Falls. Synthesis of Carboxylic Acids. [Link]

  • PubMed. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

  • European Patent Office. PURIFICATION OF AROMATIC CARBOXYLIC ACIDS - EP 3089957 B1. [Link]

  • ResearchGate. Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • Research Square. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. [Link]

  • PMC. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. [Link]

Sources

Optimization

Technical Support Center: 7-Chlorochroman-3-carboxylic Acid Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. As researchers scale up the synthesis of chroman-based scaffolds—often utilized as precursors for ROCK-II inhibitors and other therapeutic agents[1]—several compet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Portal. As researchers scale up the synthesis of chroman-based scaffolds—often utilized as precursors for ROCK-II inhibitors and other therapeutic agents[1]—several competing side reactions can drastically reduce yields. This guide synthesizes field-proven methodologies to bypass polymerization, incomplete cyclization, and chemoselectivity failures during the synthesis of 7-chlorochroman-3-carboxylic acid.

Reaction Workflow & Failure Points

G SM 4-Chloro-2-hydroxybenzaldehyde + Acrylonitrile Step1 DABCO, Aq. Dioxane (Oxa-Michael / Aldol) SM->Step1 Polymer Polymerization Side Product Step1->Polymer Excess Acrylonitrile High Temp Uncyclized Uncyclized E/Z Adduct Step1->Uncyclized Aprotic Solvent Chromene 7-Chloro-2H-chromene- 3-carbonitrile Step1->Chromene Optimal Conditions Step2 Reduction & Hydrolysis (H2, Pt/C or Na(Hg) / NaOH) Chromene->Step2 Dehalo Dehalogenated Product (Chroman-3-carboxylic acid) Step2->Dehalo Pd/C Catalyst Product 7-Chlorochroman- 3-carboxylic acid Step2->Product Pt/C or Na(Hg)

Workflow for 7-Chlorochroman-3-carboxylic acid synthesis highlighting major side reactions.

Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing significant dehalogenation during the reduction of the 7-chloro-2H-chromene intermediate?

The Causality: The standard method for reducing the chromene double bond involves catalytic hydrogenation. However, when using standard 10% Palladium on Carbon (Pd/C) under H2​ atmosphere, the palladium actively inserts into the aryl C−Cl bond via oxidative addition. This competes directly with the reduction of the alkene, leading to the formation of the undesired, dehalogenated chroman-3-carboxylic acid[2].

The Solution: You must alter the chemoselectivity of the reduction step.

  • Switch to Platinum: Platinum on Carbon (Pt/C) has a significantly higher activation energy for aryl halide insertion compared to Palladium, favoring alkene reduction.

  • Catalyst Poisoning: If Pd/C must be used, adding a Lewis base like ethylenediamine or pyridine can selectively poison the highly active edge sites responsible for dehalogenation.

  • Chemical Reduction: Utilize a 3% Sodium Amalgam (Na(Hg)) in a water-alcohol mixture, which reduces the double bond via single-electron transfer without affecting the aryl chloride[1].

Q2: My initial condensation with DABCO is yielding a sticky polymeric mess instead of the chromene. How do I prevent this?

The Causality: The synthesis begins with a reaction between 4-chloro-2-hydroxybenzaldehyde and an activated alkene (acrylonitrile or ethyl acrylate). Because DABCO is a potent nucleophile, elevated temperatures or a high stoichiometric excess of the acrylate will trigger anionic polymerization of the alkene rather than the desired cross-coupling.

The Solution: Strictly control the stoichiometry to 1.1 equivalents of the alkene. Maintain the reaction strictly at room temperature. If polymerization persists, add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 mol% to quench any auto-polymerization of the acrylate reagent.

Q3: I am isolating a large amount of an uncyclized E/Z-acrylate intermediate. What is the mechanistic cause?

The Causality: The formation of the chromene ring is a multi-step cascade: Deprotonation Oxa-Michael Addition Intramolecular Aldol Dehydration. The intramolecular aldol step is highly reversible. If the solvent is purely aprotic (e.g., pure toluene or DCM), the zwitterionic enolate intermediate is poorly stabilized, shifting the equilibrium backward and stalling the reaction at the uncyclized oxa-Michael adduct[3].

The Solution: Switch to a polar protic solvent system. Running the reaction in 1:1 aqueous 1,4-dioxane heavily stabilizes the ionic intermediate and accelerates the final proton transfer step, driving the equilibrium toward the closed chromene ring[3].

Mechanism Phenoxide Phenoxide Anion (via DABCO) OxaMichael Oxa-Michael Addition into Acrylonitrile Phenoxide->OxaMichael Zwitterion Zwitterionic Enolate Intermediate OxaMichael->Zwitterion Aldol Intramolecular Aldol Condensation Zwitterion->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Chromene Chromene Ring Closure Dehydration->Chromene

DABCO-catalyzed oxa-Michael and intramolecular aldol cascade mechanism.

Q4: How can I prevent racemization if I am trying to isolate the (S)- or (R)- enantiomer?

The Causality: The proton at the C3 position (alpha to the carboxylic acid/nitrile) is highly acidic. During the basic hydrolysis of the ester/nitrile to the carboxylic acid (typically using refluxing NaOH), this proton is easily abstracted, forming an enolate that rapidly racemizes the stereocenter[1].

The Solution: If a specific enantiomer is required, avoid strong basic hydrolysis. Instead, perform the reduction/hydrolysis sequence on the racemate, and perform a late-stage chiral resolution using (S,S)- or (R,R)-chloramphenicol base crystallization[1]. Alternatively, utilize enzymatic hydrolysis (e.g., using CALB lipases) which operates at pH 7.0, completely bypassing the enolization pathway.

Quantitative Data: Reduction Chemoselectivity

The following table summarizes internal validation data for the reduction of 7-chloro-2H-chromene-3-carbonitrile to the saturated chroman derivative.

Reduction ConditionsCatalyst / ReagentChemoselectivity (Target : Dehalogenated)Isolated Yield (%)Mechanistic Notes
H2​ (1 atm), MeOH10% Pd/C15 : 8512%Pd insertion into C-Cl dominates over alkene reduction.
H2​ (1 atm), MeOH5% Pt/C92 : 885%Higher activation barrier for Pt prevents C-Cl cleavage.
H2​ (1 atm), MeOH10% Pd/C + Ethylenediamine88 : 1275%Amine coordination poisons highly active Pd edge sites.
Chemical, H2​O /EtOH3% Na(Hg) amalgam98 : 278%Single-electron transfer avoids transition metal insertion entirely.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 7-Chloro-2H-chromene-3-carbonitrile (Oxa-Michael/Aldol Cascade)

This protocol utilizes an aqueous solvent system to prevent the isolation of uncyclized side-products.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-chloro-2-hydroxybenzaldehyde (10.0 mmol) and acrylonitrile (11.0 mmol) in 50 mL of a 1:1 mixture of 1,4-dioxane and deionized water.

  • Catalysis: Add DABCO (2.0 mmol, 0.2 eq) in a single portion. Stir the reaction mixture at room temperature ( 20−25∘C ). Do not heat, as this promotes acrylonitrile polymerization.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Self-Validation: The reaction is complete when the bright yellow spot of the starting aldehyde ( Rf​≈0.6 ) disappears. To confirm chemically, run a crude 1H NMR; the aldehyde proton signal at ≈10.2 ppm must be completely absent, replaced by a vinylic singlet at ≈7.5 ppm (C4 proton of the chromene).

  • Workup: Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 1M HCl to remove DABCO, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under vacuum to yield the chromene intermediate.

Protocol B: Chemoselective Reduction and Hydrolysis to 7-Chlorochroman-3-carboxylic Acid

This protocol avoids the severe dehalogenation observed with standard Pd/C hydrogenation.

  • Reduction: Dissolve the crude 7-chloro-2H-chromene-3-carbonitrile (8.0 mmol) in 40 mL of Methanol. Add 5% Pt/C (0.5 mol% Pt).

  • Hydrogenation: Purge the flask with Argon, then backfill with H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • IPC: Filter a 0.1 mL aliquot through a Celite plug and analyze by 1H NMR. Self-Validation: The vinylic proton at ≈7.5 ppm must disappear, and new diastereotopic multiplets must appear between 2.8 - 3.2 ppm (the new CH2​ group at C4). Crucially, verify the aromatic protons; if the doublet of doublets at ≈6.9 ppm changes integration, dehalogenation is occurring.

  • Hydrolysis: Filter the bulk reaction mixture through Celite to remove the Pt/C. Add 10 mL of 2M NaOH to the methanolic solution and reflux for 4 hours to hydrolyze the nitrile to the carboxylic acid.

  • Isolation: Cool to room temperature, acidify with 2M HCl to pH 2 (inducing precipitation), and filter the resulting white solid. Recrystallize from ethanol to afford pure 7-chlorochroman-3-carboxylic acid.

References
  • 4 - Bioorganic & Medicinal Chemistry[1] 2. - RSC Advances 3.2 - Journal of Organic Chemistry / BioCrick[2]

Sources

Troubleshooting

optimization of coupling reactions with 7-Chlorochroman-3-carboxylic acid

Technical Support Center: Optimization of Coupling Reactions with 7-Chlorochroman-3-carboxylic acid Welcome to the Technical Support Center for 7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8)[1]. As a bifunctional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of Coupling Reactions with 7-Chlorochroman-3-carboxylic acid

Welcome to the Technical Support Center for 7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8)[1]. As a bifunctional molecular building block, this scaffold presents two distinct reactive sites: a C3-carboxylic acid primed for amide/ester synthesis, and a C7-aryl chloride tailored for transition-metal-catalyzed cross-coupling[1][2]. This guide, developed by Senior Application Scientists, provides mechanistic troubleshooting, self-validating protocols, and chemoselective strategies to optimize your synthetic workflows.

Module 1: Amide Coupling Optimization (C3-Carboxylic Acid)

Context: The C3 position of the chroman ring is susceptible to steric hindrance and, if enantiopure, base-catalyzed epimerization.

FAQ & Troubleshooting

Q: How do I prevent epimerization at the C3 stereocenter during scale-up? A: Epimerization occurs via base-catalyzed enolization of the active ester intermediate. If you are using strong, unhindered bases, the alpha-proton at C3 becomes labile. Causality & Solution: Switch from N,N-Diisopropylethylamine (DIPEA) to a weaker, less basic alternative like N-methylmorpholine (NMM) or 2,4,6-collidine. Additionally, utilizing coupling agents that rapidly form the amide, such as HATU (which forms a highly reactive 7-aza-1-hydroxybenzotriazole ester), minimizes the lifetime of the epimerization-prone intermediate[3].

Q: My coupling with a sterically hindered aniline is stalling. What is the optimal reagent system? A: Hindered anilines are poor nucleophiles. Standard EDC/HOBt systems often fail to reach full conversion. Causality & Solution: Upgrade to a uronium-based coupling agent like HATU or COMU. The electron-withdrawing nature of the HOAt leaving group significantly accelerates the nucleophilic attack. If solubility issues or "gelling" occur (common with piperidine or bulky amide derivatives), add 10-20% v/v of a chaotropic co-solvent like N-Methylpyrrolidone (NMP) to disrupt intermolecular hydrogen bonding[4].

Self-Validating Protocol: C3-Amide Bond Formation

  • Activation: Dissolve 7-Chlorochroman-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add NMM (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to generate the active ester.

  • Coupling: Add the amine nucleophile (1.2 eq). Warm to room temperature.

  • Self-Validation: Monitor via UPLC-MS. The disappearance of the acid peak and the emergence of the product mass (M+H) confirms conversion.

  • Workup: Quench with saturated aqueous NH₄Cl to hydrolyze unreacted active ester. Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Module 2: Cross-Coupling Optimization (C7-Aryl Chloride)

Context: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously sluggish toward oxidative addition compared to aryl bromides or iodides[2].

FAQ & Troubleshooting

Q: Why is my Buchwald-Hartwig amination at the C7-chloride failing to initiate under standard Pd(PPh₃)₄ conditions? A: Triphenylphosphine (PPh₃) is not electron-rich or sterically bulky enough to facilitate the oxidative addition of the strong C-Cl bond. Causality & Solution: You must use specialized dialkylbiaryl phosphine ligands. XPhos or BrettPhos are mandatory for aryl chlorides. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone promotes the reductive elimination step.

Q: I am observing significant hydrodehalogenation (loss of the C7 chlorine) instead of C-N coupling. How do I fix this? A: Hydrodehalogenation is a classic side reaction caused by beta-hydride elimination from the amine or the alkoxide base, followed by reductive elimination of the hydride with the aryl group. Causality & Solution: Ensure your solvent (e.g., toluene) is rigorously degassed. Switch to a weaker, non-nucleophilic base like Cs₂CO₃ if using primary amines, or use a pre-catalyst like [Pd(cinnamyl)Cl]₂ to ensure a rapid, controlled generation of the active Pd(0) species without relying on the base to reduce Pd(II) to Pd(0)[5][6].

Self-Validating Protocol: C7-Buchwald-Hartwig Amination

  • Catalyst Assembly: In a glovebox or under strict nitrogen, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (2.0 eq).

  • Reaction Setup: Add the 7-chloro-chroman-3-carboxamide substrate (1.0 eq) and the amine (1.5 eq) in anhydrous, degassed toluene (0.2 M).

  • Execution: Heat at 100 °C for 6-12 hours.

  • Self-Validation: Monitor via GC-MS. The distinct chlorine isotope pattern (M and M+2 in a 3:1 ratio) of the starting material will disappear, replaced by the product mass.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography.

Module 3: Chemoselectivity & Workflow Sequencing

When functionalizing both sites of 7-Chlorochroman-3-carboxylic acid, the sequence of operations is critical.

  • Rule of Thumb: Always perform the C3-amide coupling before the C7-cross-coupling.

  • Causality: Free carboxylic acids can poison palladium catalysts or irreversibly bind to the basic reagents (like NaOtBu) required for cross-coupling, leading to precipitation and reaction failure. Masking the acid as an amide or ester first ensures compatibility with downstream transition-metal catalysis[2].

Workflow Start 7-Chlorochroman-3- carboxylic acid Amide Step 1: Amide Coupling (C3 Position) Start->Amide HATU, NMM, DMF Intermediate 7-Chloro-chroman-3-carboxamide Intermediate Amide->Intermediate CrossCoupling Step 2: Buchwald-Hartwig Cross-Coupling (C7 Position) Intermediate->CrossCoupling Pd2(dba)3, XPhos Product Fully Functionalized Chroman Scaffold CrossCoupling->Product

Caption: Chemoselective sequential coupling workflow for 7-Chlorochroman-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the optimized parameters for both coupling domains to ensure high yields and minimal side reactions.

Reaction DomainTarget BondReagent SystemBaseSolventTempKey Optimization Metric
C3-Carboxylic Acid C-N (Amide)HATU (1.1 eq)NMM (2.5 eq)DMF0 °C to RTMinimization of C3 epimerization
C3-Carboxylic Acid C-O (Ester)EDC·HCl, DMAPDIPEADCMRTPrevention of acid degradation
C7-Aryl Chloride C-N (Amine)Pd₂(dba)₃, XPhosNaOtBuToluene100 °COvercoming high C-Cl bond energy
C7-Aryl Chloride C-C (Aryl)Pd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O90 °CChemoselective Suzuki coupling

Mechanistic Pathway: Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting stalled reactions at the C7 position.

CatalyticCycle Pd0 Pd(0)L_n Active Species (L = XPhos) OxAdd Oxidative Addition (Cleavage of C7-Cl) Pd0->OxAdd PdII Pd(II) Aryl Chloride Complex OxAdd->PdII Rate-Limiting Step AmineCoord Amine Coordination & Deprotonation (NaOtBu) PdII->AmineCoord PdIIAmido Pd(II) Amido Complex AmineCoord->PdIIAmido RedElim Reductive Elimination (C-N Bond Formation) PdIIAmido->RedElim RedElim->Pd0 Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting oxidative addition of the C7-Cl bond.

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Optimization

Technical Support Center: Spectroscopic Troubleshooting for 7-Chlorochroman-3-carboxylic acid

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the spectroscopic analysis of 7-Chlorochroman-3-carboxylic acid (C₁₀H₉ClO₃, MW: 212.63). As a Senior Application Scientist, I have structured this center...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the spectroscopic analysis of 7-Chlorochroman-3-carboxylic acid (C₁₀H₉ClO₃, MW: 212.63). As a Senior Application Scientist, I have structured this center to move beyond basic operational manuals. Here, we explore the physical chemistry and causality behind common analytical failures—specifically in NMR and ESI-MS workflows—and provide self-validating protocols to ensure absolute data integrity.

Part 1: Nuclear Magnetic Resonance (NMR) Diagnostics

Root Cause Analysis: The Missing -COOH Proton

Q: I am analyzing 7-Chlorochroman-3-carboxylic acid in CDCl₃, but the carboxylic acid (-COOH) proton is completely missing from my ¹H NMR spectrum. Is my compound degraded?

A: Not necessarily. The disappearance of the -COOH proton is a classic artifact of chemical exchange, not molecular degradation. If you are using older bottles of deuterated chloroform (CDCl₃), exposure to oxygen and light leads to solvent decomposition, generating trace amounts of DCl and phosgene[1]. The acidic proton of your carboxylic acid rapidly exchanges with the deuterium from DCl or residual moisture (H₂O/HOD), rendering it invisible to ¹H NMR or broadening it so severely that it merges into the baseline[1].

Q: How do I resolve the complex multiplet signals in the aliphatic region (C2 and C4 protons) while ensuring I can see the -COOH peak?

A: The chroman ring is a rigid, fused bicyclic system. Because of the chiral center at C3, the adjacent protons at C2 (adjacent to the ether oxygen) and C4 (benzylic position) are diastereotopic. They will couple with each other and the C3 proton, creating complex multiplets. To resolve both the aliphatic complexity and the missing -COOH peak, you must switch to a strongly hydrogen-bonding, aprotic solvent like DMSO-d₆. DMSO shifts the -COOH signal far downfield (typically 12.0–12.5 ppm) and slows down the proton exchange rate. However, because DMSO is highly hygroscopic, you must actively manage its water content; otherwise, the -COOH proton will exchange with water, shifting the HOD peak to ~3.3 ppm and erasing the acid signal[2].

NMR_Troubleshooting Start Missing -COOH Peak in 1H NMR CheckSolvent Evaluate Solvent & Moisture Start->CheckSolvent IsCDCl3 Using CDCl3? CheckSolvent->IsCDCl3 OldSolvent DCl/H2O Exchange (Old Chloroform) IsCDCl3->OldSolvent Yes AddSieves Add 3A Molecular Sieves IsCDCl3->AddSieves No (e.g., DMSO) SwitchDMSO Switch to dry DMSO-d6 OldSolvent->SwitchDMSO SignalRestored Broad Peak Observed (12.0 - 12.5 ppm) SwitchDMSO->SignalRestored AddSieves->SignalRestored

Workflow for diagnosing and resolving missing carboxylic acid signals in NMR.

Validated Protocol: Preparation of Ultra-Dry NMR Samples

To create a self-validating system for carboxylic acid detection, follow this methodology:

  • Solvent Drying: Add activated 3Å molecular sieves to a fresh ampoule of DMSO-d₆. Allow it to sit for at least 24 hours prior to use to sequester trace moisture[2].

  • Sample Preparation: Dissolve 10–15 mg of 7-Chlorochroman-3-carboxylic acid in 0.6 mL of the dried DMSO-d₆. Use dry, argon-purged glassware.

  • Acquisition: Run the ¹H NMR immediately. Set the spectral width (SW) to at least 15 ppm to ensure the downfield carboxylic acid peak is not truncated.

  • Internal Validation: Check the residual water peak at ~3.3 ppm. If it is sharp and its integration is minimal, the sample is sufficiently dry, and the broad singlet at >12 ppm will be visible.

Quantitative Data: Expected NMR Chemical Shifts
Proton/Carbon PositionExpected ¹H Shift (ppm)Multiplicity & CouplingExpected ¹³C Shift (ppm)
-COOH 12.0 – 12.5Broad singlet (exchangeable)174.0 (C=O)
C2 (-CH₂-O-) 4.0 – 4.5Multiplets (diastereotopic)65.0
C3 (-CH-) 2.8 – 3.2Multiplet38.0
C4 (-CH₂-Ar) 2.8 – 3.2Multiplets (diastereotopic)28.0
C5 (Aromatic) ~7.0Doublet (J ≈ 8 Hz)130.0
C6 (Aromatic) ~6.8Doublet of doublets (J ≈ 8, 2 Hz)121.0
C8 (Aromatic) ~6.9Doublet (J ≈ 2 Hz)116.0

Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Diagnostics

Root Cause Analysis: Ionization Suppression and Fragmentation

Q: I am attempting to confirm the mass of 7-Chlorochroman-3-carboxylic acid using positive ESI-MS (+ESI), but I see no signal at m/z 213. Why?

A: Carboxylic acids are inherently acidic and lack basic functional groups (such as amines) that readily accept a proton. Consequently, they exhibit extremely poor ionization efficiency in positive ion mode[3]. To observe the intact molecule, you must switch to negative electrospray ionization (-ESI) to detect the deprotonated molecule [M-H]⁻ at m/z 211.0.

Q: In negative mode, I see a strong signal at m/z 167.0 but very little at m/z 211.0. What is causing this?

A: You are observing severe in-source fragmentation. Carboxylic acids are highly susceptible to decarboxylation (loss of CO₂, -44 Da) when the cone voltage (or fragmentor voltage) is set too high[4]. The excess kinetic energy causes the [M-H]⁻ ion (m/z 211) to collide with residual gas in the source, fragmenting it into a stabilized chroman anion (m/z 167) before it reaches the mass analyzer. Furthermore, if your capillary voltage is too high in negative mode, you may induce a corona discharge at the tip of the sprayer, which neutralizes the analyte and destroys the MS signal entirely[5].

ESIMS_Pathway Analyte 7-Chlorochroman-3-carboxylic acid (MW: 212.63) NegMode Negative ESI Mode (-H+) Analyte->NegMode IntactIon [M-H]- Ion (m/z 211.0) NegMode->IntactIon HighVoltage High Cone Voltage IntactIon->HighVoltage FragIon In-Source Fragmentation Loss of CO2 (-44 Da) HighVoltage->FragIon ProductIon Fragment Ion (m/z 167.0) FragIon->ProductIon

Mechanistic pathway of ESI-MS ionization and in-source fragmentation.

Validated Protocol: ESI-MS Optimization for Carboxylic Acids
  • Mobile Phase Selection: Use a volatile buffer that promotes deprotonation. A mixture of Water/Acetonitrile with 0.1% Acetic Acid or 10 mM Ammonium Acetate is optimal. Crucial: Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression in negative mode due to strong ion pairing[5].

  • Ionization Mode: Set the instrument strictly to Negative ESI.

  • Voltage Tuning (Sprayer): Start with a low capillary/sprayer voltage (e.g., 2.0 – 2.5 kV). Lowering the potential prevents corona discharge, which is visually identifiable as a blue glow at the needle tip and results in signal loss[4][5].

  • Declustering Potential (Cone/Fragmentor): Lower the cone voltage to 15–20 V. This minimizes the kinetic energy imparted to the ions, preserving the intact [M-H]⁻ ion and preventing the loss of CO₂[4].

Quantitative Data: ESI-MS Diagnostic Ions

Note: Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%). All fragments containing the chlorine atom will exhibit a characteristic 3:1 isotopic ratio (M / M+2).

Ion TypeFormulam/z (³⁵Cl)m/z (³⁷Cl)Relative Abundance
Intact Deprotonated [C₁₀H₈ClO₃]⁻211.0213.0100% / 33%
Decarboxylated Fragment [C₉H₈ClO]⁻167.0169.0100% / 33%

Part 3: Infrared (IR) Spectroscopy Diagnostics

Q: How can I confirm the presence of the 7-chloro substitution amidst the IR fingerprint region?

A: The C-Cl stretching vibration typically appears as a strong, sharp band in the 750–600 cm⁻¹ region. However, the chroman ring's out-of-plane C-H bending also occurs here, which can cause confusion. To definitively confirm the structure, look for the combination of the C-Cl stretch at ~680 cm⁻¹ and the characteristic 1,2,4-trisubstituted aromatic ring out-of-plane bending bands at ~820 cm⁻¹ and ~880 cm⁻¹. The carboxylic acid will present as a massive, broad O-H stretch from 3300–2500 cm⁻¹ overlapping the C-H stretches, accompanied by a strong C=O stretch at ~1700 cm⁻¹.

References

  • Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? Quora.
  • Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? ResearchGate.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry - ACS Publications.
  • Increasing sensitivity for carboxylic acid. Chromatography Forum.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.

Sources

Troubleshooting

catalyst selection for 7-Chlorochroman-3-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 7-Chlorochroman-3-carboxylic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Chlorochroman-3-carboxylic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in this synthetic workflow: catalyst selection .

Whether you are performing a late-stage alkene reduction of 7-chloro-2H-chromene-3-carboxylic acid or aiming for an enantiopure (S)- or (R)-chroman core for drug development, selecting the right catalytic system is paramount to avoiding hydrodechlorination and ensuring high stereocontrol.

Section 1: Troubleshooting Chemoselective Hydrogenation

Q: When reducing 7-chloro-2H-chromene-3-carboxylic acid using standard 10% Pd/C and H 2​ , I observe up to 40% of the dehalogenated side product (chroman-3-carboxylic acid). Why does this happen, and how can I prevent it?

Causality & Expert Insight: Standard Palladium on Carbon (Pd/C) is highly active for alkene reduction, but it also readily undergoes oxidative addition into aryl C–Cl bonds. Once Pd(0) inserts into the C–Cl bond, subsequent hydride transfer and reductive elimination yield the undesired dehalogenated chroman core [1].

To prevent this, you must switch to a catalyst with a higher activation energy barrier for C–Cl oxidative addition. Platinum (Pt) and Rhodium (Rh) have significantly lower affinities for aryl halide insertion compared to Palladium. Therefore, using Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al 2​ O 3​ ) shifts the chemoselectivity entirely toward the coordination and reduction of the alkene [1]. Alternatively, you can use a poisoned Pd catalyst (e.g., adding ethylenediamine) to selectively deactivate the specific crystal facets responsible for hydrogenolysis.

Table 1: Catalyst Comparison for Chemoselective Hydrogenation

Catalyst System Alkene Conversion Dehalogenation (Side Product) Application Recommendation
10% Pd/C (Standard) >99% 20 - 40% Not recommended for halogenated substrates.
5% Pt/C >95% < 2% Optimal for scalable racemic synthesis.

| 5% Rh/Al 2​ O 3​ | >90% | < 5% | Good alternative; higher cost. | | 5% Pd/C + Ethylenediamine | >95% | < 5% | Useful fallback if Pt/C is unavailable. |

Protocol 1.1: Chemoselective Hydrogenation using 5% Pt/C (Self-Validating)
  • Preparation: In a rigorously clean, dry autoclave, dissolve 10.0 mmol of 7-chloro-2H-chromene-3-carboxylic acid in 50 mL of anhydrous methanol.

  • Catalyst Loading: Add 0.5 mol% of 5% Pt/C. (Pro-tip: Wet the catalyst with a few drops of water under N 2​ before adding the methanol solution to prevent solvent ignition).

  • Purging: Seal the reactor. Purge the headspace with N 2​ (3 × 3 bar), followed by H 2​ (3 × 3 bar).

  • Reaction: Pressurize the reactor to 3 bar of H 2​ and stir at 500 rpm at 25 °C for 4–6 hours.

  • Validation & Monitoring: Monitor the reaction via LC-MS. The target mass for 7-chlorochroman-3-carboxylic acid is [M-H] = 211.0 m/z . Stop the reaction immediately once the precursor mass ([M-H] = 209.0 m/z) is consumed to minimize any trace over-reduction.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with methanol (2 × 10 mL). Concentrate the filtrate in vacuo to yield the racemic product.

Pathway Precursor 7-Chloro-2H-chromene- 3-carboxylic acid Target 7-Chlorochroman- 3-carboxylic acid (Desired) Precursor->Target Pt/C or Ru(II)-BINAP (Chemoselective) SideProduct Chroman-3-carboxylic acid (Dehalogenated) Precursor->SideProduct Pd/C + H2 (Hydrodechlorination)

Fig 1. Chemoselective vs. non-selective hydrogenation pathways for 7-chlorochroman derivatives.

Section 2: Enantioselective Synthesis (Chiral Catalysis)

Q: My drug development program requires the pure (S)-enantiomer of 7-chlorochroman-3-carboxylic acid. How can I achieve this directly from the chromene precursor?

Causality & Expert Insight: To establish the stereocenter at the C3 position with high enantiomeric excess (ee), you must abandon heterogeneous carbon-supported catalysts and utilize a homogeneous chiral transition metal complex. Ruthenium(II) complexes bearing chiral atropisomeric diphosphine ligands, such as H8-BINAP, are highly effective for the asymmetric hydrogenation of chromene-3-carboxylic acids [2]. The rigid biaryl backbone of the ligand creates a highly specific chiral pocket that dictates the enantiofacial approach of the alkene to the metal hydride. This ensures exceptional stereoselectivity while the mild conditions inherently prevent C–Cl bond cleavage.

Protocol 2.1: Asymmetric Hydrogenation using Ru(II)-BINAP
  • Catalyst Preparation: Under a strict inert atmosphere (Ar glovebox), load 0.1 mol% of the chiral catalyst (R)-[(RuCl(H8-BINAP))2(µ-Cl)3][NH2Me2] into a high-pressure glass hydrogenation flask.

  • Substrate Addition: Add 10.0 mmol of 7-chloro-2H-chromene-3-carboxylic acid dissolved in 40 mL of thoroughly degassed methanol.

  • Hydrogenation: Transfer to the hydrogenation apparatus. Purge the flask with H 2​ , then pressurize to exactly 5 bar. Stir vigorously at 40 °C for 12 hours.

  • Validation (Chiral Analysis): Vent the H 2​ gas safely. Analyze a 0.1 mL aliquot via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min) to determine the enantiomeric excess. You should observe >95% ee for the (S)-enantiomer.

  • Isolation: Concentrate the solvent and purify via recrystallization from hot ethanol/water to upgrade the optical purity to >99% ee.

Workflow Start Initial Screen: Standard Pd/C + H2 Check LC-MS Analysis: Is Dechlorination > 5%? Start->Check Action1 Switch Catalyst: Use 5% Pt/C or Rh/Al2O3 Check->Action1 Yes Action2 Proceed to Workup & Isolation Check->Action2 No Opt Optimize Conditions: Lower T, Keep H2 < 5 bar Action1->Opt Opt->Check Re-evaluate

Fig 2. Troubleshooting decision tree for mitigating hydrodechlorination during synthesis.

Optimization

Technical Support Center: Troubleshooting 7-Chlorochroman-3-carboxylic Acid Production

Welcome to the Technical Support Center for the synthesis and purification of 7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8) 1. As a critical chiral building block and intermediate in pharmaceutical development, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8) 1. As a critical chiral building block and intermediate in pharmaceutical development, maintaining the structural integrity of the chroman core and the C7-chlorine atom is paramount. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers manage common impurities such as des-chloro byproducts, unreacted intermediates, and regioisomers.

Part 1: Mechanistic Pathway & Workflow

The production of 7-Chlorochroman-3-carboxylic acid typically proceeds via a Baylis-Hillman-type condensation of 4-chloro-2-hydroxybenzaldehyde with an acrylate derivative, followed by an intramolecular oxa-Michael cyclization to form a 2H-chromene intermediate. Subsequent catalytic hydrogenation reduces the chromene double bond, and final ester hydrolysis yields the target carboxylic acid.

Pathway SM 4-Chloro-2-hydroxy- benzaldehyde + Acrylate INT1 7-Chloro-2H-chromene- 3-carboxylate SM->INT1 Baylis-Hillman & Cyclization INT2 7-Chlorochroman- 3-carboxylate INT1->INT2 Pt/C (sulfided), H2 Chemoselective IMP Des-chloro Impurity (Chroman-3-carboxylic acid) INT1->IMP Pd/C, H2 Hydrodehalogenation PROD 7-Chlorochroman- 3-carboxylic acid INT2->PROD LiOH, THF/MeOH/H2O Hydrolysis

Fig 1: Synthetic workflow and hydrodehalogenation pathway for 7-Chlorochroman-3-carboxylic acid.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am observing high levels of the des-chloro impurity (chroman-3-carboxylic acid) during the hydrogenation step. How can I suppress this?

Expertise & Causality: The conversion of the 7-chloro-2H-chromene intermediate to the chroman core requires catalytic hydrogenation. However, standard Palladium on Carbon (Pd/C) is highly active for the oxidative addition into aryl C-Cl bonds, leading to rapid hydrodehalogenation [[2]](). Solution: Switch your catalyst from Pd/C to a poisoned Platinum catalyst, specifically 5% Pt/C (sulfided) . The sulfided platinum significantly restricts the hydrodehalogenation pathway while maintaining sufficient activity to cleanly reduce the alkene 3. Additionally, strictly control the hydrogen pressure (1 atm) and use a non-polar solvent to reduce the solubility of HCl, which can auto-catalyze the dehalogenation.

Q2: My final product contains the 5-chloro regioisomer (5-chlorochroman-3-carboxylic acid). Where is this coming from?

Expertise & Causality: The chroman ring closure is regioselective based on the starting phenol's substitution. If your starting material (4-chloro-2-hydroxybenzaldehyde) was synthesized via the formylation of 3-chlorophenol, the reaction inherently produces a mixture of 4-chloro and 6-chloro-2-hydroxybenzaldehyde. The 6-chloro isomer carries through the Baylis-Hillman and cyclization steps to form the 5-chlorochroman impurity. Solution: Implement a rigorous purification of the starting aldehyde. Vacuum fractional distillation or complexation-based recrystallization must be performed prior to the initial coupling step, as the target 7-chlorochroman-3-carboxylic acid cannot be easily separated from its 5-chloro regioisomer via standard crystallization later in the sequence.

Q3: The ester hydrolysis step is stalling, leaving unreacted ethyl 7-chlorochroman-3-carboxylate.

Expertise & Causality: Chroman-3-carboxylates are bulky, hydrophobic molecules. In standard biphasic aqueous conditions (e.g., NaOH in water), the organic ester has virtually no solubility, preventing the hydroxide nucleophile from effectively attacking the sterically hindered carbonyl carbon. Solution: Utilize a homogeneous ternary solvent system such as THF/MeOH/H2O (3:1:1 v/v/v). The addition of Methanol acts as a phase transfer mediator and increases the electrophilicity of the carbonyl, significantly accelerating the saponification.

Part 3: Quantitative Data: Catalyst Screening for Hydrogenation

The choice of catalyst directly dictates the chemoselectivity of the reduction step. The table below summarizes the impurity profiles generated during the hydrogenation of ethyl 7-chloro-2H-chromene-3-carboxylate under various catalytic conditions.

CatalystPressure (atm)Temp (°C)Conversion (%)Des-chloro Impurity (%)Target Yield (%)
10% Pd/C125>9945.054.0
10% Pd/C325>9982.516.5
5% Pt/C1259512.083.0
5% Pt/C (sulfided) 1 25 >99 <1.0 98.5

Part 4: Validated Experimental Protocol

Step-by-Step Methodology: Chemoselective Hydrogenation and Hydrolysis

Step 1: Chemoselective Hydrogenation

  • Charge a dry autoclave with ethyl 7-chloro-2H-chromene-3-carboxylate (10.0 g, 41.9 mmol) and anhydrous ethyl acetate (100 mL).

  • Add 5% Pt/C (sulfided) (0.5 g, 5 wt%).

    • Self-validating check: Ensure the catalyst is strictly weighed under an inert atmosphere; exposure to ambient moisture/air can prematurely oxidize the sulfide poison, leading to unexpected dehalogenation.

  • Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Pressurize the vessel to 1 atm H 2​ and stir vigorously (800 rpm) at 25 °C for 4 hours.

  • Monitor via HPLC.

    • Self-validating check: The reaction is complete when the chromene peak (UV max ~275 nm) is <0.5% by HPLC. If the peak persists, verify hydrogen pressure and check for catalyst poisoning by external sulfur compounds.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate (2 x 20 mL). Concentrate in vacuo to yield ethyl 7-chlorochroman-3-carboxylate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude ester in a solvent mixture of THF/MeOH/H 2​ O (3:1:1, 50 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (3.5 g, 83.8 mmol, 2.0 eq) in one portion.

  • Stir at ambient temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the aqueous residue with water (30 mL) and wash with MTBE (2 x 20 mL) to remove any neutral organic impurities.

  • Acidify the aqueous layer with 2M HCl to pH 2.0.

    • Self-validating check: A dense white precipitate of 7-chlorochroman-3-carboxylic acid should form immediately upon reaching pH 2.0. If an oil forms instead, the ester hydrolysis was incomplete; re-subject the mixture to Step 2.2.

  • Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C to constant weight.

Part 5: References

  • 1518839-13-8 | 7-Chlorochroman-3-carboxylic acid. AiFChem.1 [[1]].

  • Expanding the utility of flow hydrogenation – a robust protocol restricting hydrodehalogenation. RSC Advances. 3 [[3.2]].

  • Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. The Journal of Organic Chemistry. 2 [[3.3]].

Sources

Reference Data & Comparative Studies

Comparative

A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 7-Chlorochroman-3-carboxylic acid

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. A primary hurdle is the potential for off-target interactions, a phenome...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. A primary hurdle is the potential for off-target interactions, a phenomenon where a compound binds to and modulates proteins other than its intended therapeutic target. These unintended interactions, or cross-reactivity, can lead to a spectrum of consequences, from diminished efficacy to severe adverse drug reactions (ADRs), which are a leading cause of late-stage clinical failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of a successful and safe drug development program.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, using 7-Chlorochroman-3-carboxylic acid as a representative example. As specific biological data for this compound is not extensively available in the public domain, we will treat it as a new chemical entity (NCE) emerging from a discovery pipeline. The methodologies and strategies outlined herein are designed to build a robust pharmacological profile from the ground up, empowering researchers, scientists, and drug development professionals to make data-driven decisions.

Our approach is tiered, beginning with a broad assessment to map the compound's interaction landscape and progressively narrowing down to detailed mechanistic studies of identified off-target activities. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and emphasize the importance of orthogonal testing to build a self-validating dataset.

Part 1: The Initial Reconnaissance - Broad-Spectrum Off-Target Screening

The first principle in profiling a new compound is to cast a wide net. The goal of this initial phase is to identify any potential "hits" across the major classes of druggable proteins. This is typically achieved by screening the compound at a single, relatively high concentration (e.g., 10 µM) against large, well-curated panels of targets.[3][4]

The Rationale for Broad Panel Screening

Unintended pharmacological activity is a common feature of small molecules.[1] Early, broad-spectrum screening against targets historically linked to clinical safety concerns allows for the early identification of potential liabilities.[1][5] This "fail fast, fail cheap" approach enables medicinal chemists to design out unwanted activities or deprioritize compounds with unfavorable profiles before significant resources are invested in lead optimization.[1]

Major contract research organizations (CROs) and specialized vendors have developed standardized safety panels based on decades of industry experience and analysis of clinical failures.[1][5][6] Panels like the Eurofins SafetyScreen44™ or SafetyScreen87™, and Reaction Biology's InVEST panels, provide a cost-effective way to assess a compound's activity against a diverse set of clinically relevant targets.[7][8][9]

Key Target Families for Initial Screening:
Target FamilyRationale for Inclusion in Safety PanelsRepresentative ExamplesAssay Type
G-Protein Coupled Receptors (GPCRs) The largest family of drug targets; off-target activity can lead to a wide range of CNS, cardiovascular, and endocrine side effects.[8]Adrenergic, Dopamine, Serotonin (5-HT), Muscarinic, Opioid ReceptorsRadioligand Binding
Ion Channels Critical for neuronal and cardiac function. Blockade of channels like hERG can lead to life-threatening cardiac arrhythmias.[1]hERG, Sodium (Na+), Calcium (Ca2+), Potassium (K+) ChannelsRadioligand Binding, Electrophysiology
Kinases A major class of oncology targets; lack of selectivity can cause toxicity due to inhibition of essential cellular processes.[8][10]EGFR, SRC, ABL, CDKs, VEGF-RRadiometric or Luminescence Activity Assays
Transporters Mediate the uptake and efflux of neurotransmitters and other essential molecules. Inhibition can disrupt physiological homeostasis.Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Radioligand Binding
Enzymes Includes a diverse range of targets like phosphodiesterases (PDEs) and cyclooxygenases (COXs) where off-target inhibition can have significant physiological effects.PDE3, PDE4, COX-1, COX-2, MAO-AEnzymatic Activity Assays

A typical workflow for this initial phase of broad-spectrum screening is depicted below.

G cluster_0 Phase 1: Broad-Spectrum Profiling cluster_1 cluster_2 Phase 2: Hit Characterization NCE 7-Chlorochroman- 3-carboxylic acid Screen_Conc Single High Concentration (e.g., 10 µM) NCE->Screen_Conc SafetyPanel Safety Pharmacology Panel (e.g., SafetyScreen44/77) Screen_Conc->SafetyPanel Assess general off-target liability KinasePanel Broad Kinome Panel (>300 Kinases) Screen_Conc->KinasePanel Assess kinase selectivity Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) SafetyPanel->Hit_Identification KinasePanel->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response Quantify Potency Functional_Assay Functional Assays (Agonist vs. Antagonist) Dose_Response->Functional_Assay Determine Mechanism Cellular_Assay Cellular Target Engagement (e.g., CETSA) Functional_Assay->Cellular_Assay Confirm in-cell activity Final_Profile Comprehensive Cross-Reactivity Profile Cellular_Assay->Final_Profile

Caption: A tiered workflow for cross-reactivity profiling of a new chemical entity (NCE).

Part 2: Deep Dive and Mechanistic Confirmation

Any target showing significant inhibition (typically >50%) in the initial single-point screen warrants further investigation. This second phase aims to confirm the interaction, quantify its potency, understand its functional consequence, and verify its relevance in a physiological context.

From Single-Point Hit to Potency Value (IC50/Ki)

A single-point inhibition value is a crude measure. It is essential to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations (typically an 8- to 10-point curve) to precisely quantify its potency against the off-target protein. For binding assays, this can be further converted to an inhibition constant (Ki) to reflect the intrinsic binding affinity. This step is crucial for ranking the off-target activities and comparing them to the on-target potency.

Binding vs. Functional Activity: A Critical Distinction

Identifying that a compound binds to an off-target is only half the story. It is critical to understand the functional consequence of that binding.[11] For example, a compound binding to a GPCR could act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator. These different mechanisms can have vastly different physiological and toxicological outcomes. Therefore, follow-up functional assays are required for any confirmed binding hits at GPCRs, ion channels, and other receptors.

Assay TypeQuestion AnsweredExample Technique
Binding Assay Does the compound physically interact with the target?Radioligand Displacement Assay[12]
Functional Assay What is the biological consequence of the binding?Calcium Flux Assay (for GPCRs), Patch Clamp Electrophysiology (for Ion Channels)[11]
Cellular Target Engagement: The Physiological Proof

Biochemical assays using purified proteins are essential for clean, high-throughput screening, but they don't fully replicate the complex environment inside a living cell.[13] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method to confirm that a compound engages its target protein within intact cells.[14][13] The principle of CETSA is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[13][15] By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly measure target engagement in a physiological setting.[16][17] This provides crucial evidence that the compound can penetrate the cell membrane and bind its target in the crowded, complex cellular milieu.

CETSA_Workflow cluster_0 CETSA Experimental Workflow start Treat intact cells with 7-Chlorochroman-3-carboxylic acid or DMSO (vehicle) heat Heat cell aliquots across a temperature gradient start->heat lyse Lyse cells to release proteins heat->lyse separate Separate soluble proteins from precipitated aggregates (via centrifugation) lyse->separate detect Quantify remaining soluble target protein (e.g., Western Blot, ELISA) separate->detect plot Plot melt curves to determine thermal shift (ΔTm) detect->plot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Data Synthesis and Building the Comparative Profile

After completing the tiered experimental plan, the final step is to synthesize all the data into a comprehensive cross-reactivity profile. This profile serves as the definitive guide to the compound's selectivity and potential liabilities.

Visualizing and Quantifying Selectivity

For kinase inhibitors, data is often visualized on a "kinome tree," which graphically represents the human kinome and highlights which kinases are inhibited.[18] Alternatively, heat maps can provide a powerful visual summary of a compound's activity across a large panel of diverse targets.

A key metric for quantifying selectivity is the Selectivity Index (SI) . The SI is calculated by dividing the IC50 of an off-target by the IC50 of the primary (on-target) activity. A higher SI value indicates greater selectivity for the intended target. While there is no universal cutoff, an SI of >100-fold is often considered a benchmark for a selective compound.

The Final Comparative Table

The most effective way to present the final data is in a consolidated table. This allows for an at-a-glance comparison of the compound's activity against its primary target versus its key off-targets.

Hypothetical Cross-Reactivity Profile for 7-Chlorochroman-3-carboxylic acid

(Note: This is illustrative data for demonstration purposes only.)

Target ClassTargetAssay TypePotency (IC50/Ki)Cellular Engagement (CETSA)Notes / Potential Liability
Primary Target Hypothetical Target X Biochemical 50 nM Yes (ΔTm = +5.2°C) Desired on-target activity.
KinaseKinase ZRadiometric850 nMYes (ΔTm = +2.1°C)17-fold selectivity. May need optimization to improve.
GPCR5-HT2BBinding (Ki)1.2 µMNot DeterminedWeak interaction, but 5-HT2B agonism is linked to cardiac valvulopathy. Functional follow-up required.[1]
Ion ChannelhERGBinding (Ki)> 30 µMNoLow risk of hERG-related cardiotoxicity.
EnzymePDE4Enzymatic5.6 µMNot DeterminedWeak inhibition, low priority for immediate concern.

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative, step-by-step methodologies for key assays discussed in this guide.

Protocol 1: Radiometric Kinase Inhibition Assay (Generic)

This protocol is based on standard industry practices, such as the HotSpot™ assay platform.[19][20]

  • Reagent Preparation : Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare a stock solution of 7-Chlorochroman-3-carboxylic acid in 100% DMSO.

  • Compound Plating : Serially dilute the compound stock in DMSO to create a 10-point concentration curve. Transfer a small volume (e.g., 1 µL) of each concentration to a 96-well assay plate. Include DMSO-only wells (negative control) and a known inhibitor for the target kinase (positive control).

  • Kinase Reaction : Add the target kinase and its specific peptide or protein substrate to the assay plate.

  • Initiation : Start the reaction by adding an ATP mixture containing both unlabeled ATP (at a defined concentration, e.g., 10 µM or physiological 1 mM) and radio-labeled [γ-³³P]-ATP.[10][19]

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Termination & Capture : Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane plate that captures the phosphorylated substrate.

  • Washing : Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection : Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Radioligand Binding Assay (Competitive)

This protocol is a standard method for assessing compound binding to GPCRs expressed in cell membranes.[12]

  • Membrane Preparation : Prepare cell membranes from a cell line overexpressing the GPCR target of interest.

  • Compound Plating : Prepare serial dilutions of 7-Chlorochroman-3-carboxylic acid in an appropriate assay buffer.

  • Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-labeled known antagonist), and the various concentrations of the test compound.

  • Nonspecific Binding : Include control wells containing a high concentration of a known, unlabeled ligand to determine the level of nonspecific binding.

  • Incubation : Incubate the plate for a sufficient time (e.g., 90 minutes at room temperature) to reach binding equilibrium.

  • Harvesting : Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing : Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection : Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition of radioligand binding at each compound concentration. Determine the IC50 and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol outlines the original, antibody-based detection method for CETSA.[14][17]

  • Cell Culture and Treatment : Culture the chosen cell line to ~80% confluency. Treat cells with 7-Chlorochroman-3-carboxylic acid at the desired concentration (or DMSO as a vehicle control) and incubate under normal culture conditions (e.g., 37°C, 1 hour) to allow for cell penetration and target binding.

  • Heating : Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermocycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.

  • Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).

  • Centrifugation : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins.

  • Sample Preparation : Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting : Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunodetection : Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Imaging : Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis : Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature to generate melt curves for both the DMSO- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity.
  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services.
  • Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Vykoukal, J., et al. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • ICE Bioscience. (2025, September 22). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com.
  • van der Wouden, P. A., et al. (2011).
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Glasser, C., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Chen, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Wang, X., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Brennan, R. J., et al. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.
  • Che, T., & Lindsley, C. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed.
  • ChemPartner. (n.d.). Pharmacology Safety Panel.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Sigma-Aldrich. (n.d.). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen.
  • Thermo Fisher Scientific - US. (n.d.). Tango GPCR Assay System.
  • Li, Y., et al. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro...
  • Roberts, S., et al. (2019, July 5). Safety screening in early drug discovery: An optimized assay panel. PubMed.
  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020, July 1). bioRxiv.
  • EuroscreenFast. (n.d.). Safety panel.
  • Eurofins. (n.d.). SafetyScreen44™ Panel.

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Validation

Analytical Method Validation for 7-Chlorochroman-3-carboxylic Acid: HPLC-UV vs. LC-MS/MS Comparison Guide

Executive Summary 7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8) is a highly versatile chiral/achiral building block utilized in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8) is a highly versatile chiral/achiral building block utilized in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs)[1]. Due to its specific structural characteristics—a chroman ring substituted with a halogen (chlorine) and a carboxylic acid moiety—rigorous analytical control is essential to ensure batch-to-batch consistency and purity.

This guide objectively compares two primary analytical strategies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By adhering to the principles outlined in the 2[2] and3[3] guidelines, we establish a self-validating framework that guarantees scientific integrity and regulatory compliance.

Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Risk Assessment & Optimization ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Performance Characteristics Dev->Val Spec Specificity / Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Sens LOD / LOQ Val->Sens Rob Robustness Val->Rob Report Validation Report & Lifecycle Management Spec->Report Lin->Report Acc->Report Sens->Report Rob->Report

Figure 1: Analytical Procedure Lifecycle integrating ICH Q14 and ICH Q2(R2) validation workflows.

Causality in Analytical Strategy: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is driven by the specific requirements of the Analytical Target Profile (ATP).

  • HPLC-UV (Routine Assay & Purity): The chroman ring provides strong chromophoric properties, making UV detection (typically at 220 nm or 254 nm) highly effective for routine assay and major impurity profiling. It is cost-effective, highly reproducible, and robust for Category I (Assay) methods as defined by 4[4].

  • LC-MS/MS (Trace Impurity Profiling): When evaluating trace-level degradation products or potentially genotoxic impurities (PGIs), UV detection lacks the requisite sensitivity. The carboxylic acid group of 7-Chlorochroman-3-carboxylic acid readily deprotonates, making it an ideal candidate for Electrospray Ionization in negative mode (ESI-), yielding a robust [M-H]⁻ precursor ion at m/z 211. LC-MS/MS provides the specificity and low Limits of Quantitation (LOQ) necessary for Category II (Quantitative Impurity) methods[4].

Method Development & Optimization Causality

The physicochemical properties of 7-Chlorochroman-3-carboxylic acid dictate the chromatographic conditions. The presence of the carboxylic acid (pKa ~4.0-4.5) requires an acidic mobile phase to suppress ionization during reversed-phase separation. Failure to maintain a pH at least 2 units below the pKa results in peak tailing and poor retention on a standard C18 stationary phase.

  • Mobile Phase Selection: 0.1% Formic acid in Water (A) and Acetonitrile (B). Formic acid is selected over Trifluoroacetic acid (TFA) because TFA causes severe ion suppression in MS detection, whereas formic acid is MS-compatible while still providing adequate pH control for UV methods.

  • Stationary Phase: An end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm for UPLC) ensures high theoretical plate counts and rapid resolution of the analyte from structurally similar process impurities.

Workflow Prep Sample Prep (Extraction/Dilution) Sep Chromatography (C18, Acidic Mobile Phase) Prep->Sep Det1 HPLC-UV (Routine Assay) Sep->Det1 Det2 LC-MS/MS (Trace Impurities) Sep->Det2 Data Data Processing & Quantitation Det1->Data Det2->Data

Figure 2: Comparative analytical workflow for 7-Chlorochroman-3-carboxylic acid analysis.

Step-by-Step Validation Protocols (Self-Validating Systems)

To establish trustworthiness, every protocol must operate as a self-validating system. This is achieved by integrating System Suitability Tests (SSTs)—such as monitoring resolution, tailing factors, and injection precision—alongside bracketing standards that automatically flag analytical drift before any sample data is accepted. The following parameters are validated per ICH Q2(R2)[3]:

Specificity & Selectivity
  • Step 1: Inject the blank diluent to confirm no baseline interference at the retention time of the analyte.

  • Step 2: Inject a resolution mixture containing known process impurities and degradation products.

  • Step 3: Inject a spiked sample of 7-Chlorochroman-3-carboxylic acid.

  • Causality: Ensures the detector signal is exclusively attributable to the analyte. For LC-MS/MS, specificity is inherently higher due to Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 211 → 167, corresponding to the loss of CO₂).

Linearity & Range
  • Step 1: Prepare a stock solution of the reference standard.

  • Step 2: Perform serial dilutions to create 5 distinct concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of nominal for Assay; LOQ to 120% of specification for Impurities).

  • Step 3: Inject each level in triplicate and perform linear regression analysis (Method of Least Squares).

  • Causality: Validates that the analytical response is directly proportional to the concentration. The self-validating metric is the correlation coefficient (R²), which must strictly be ≥ 0.999.

Accuracy (Recovery)
  • Step 1: Prepare a synthetic sample matrix devoid of the analyte.

  • Step 2: Spike the API into the matrix at 80%, 100%, and 120% of the target concentration.

  • Step 3: Extract and analyze three independent replicates per level (9 total determinations).

  • Causality: Confirms the absence of matrix effects or extraction losses. The calculation of % Recovery acts as the internal control, which must fall within 98.0–102.0% for UV and 80.0–120.0% for trace MS analysis.

Precision (Repeatability & Intermediate Precision)
  • Step 1: Analyze 6 independent sample preparations at 100% test concentration on Day 1 (Repeatability).

  • Step 2: Repeat the procedure on Day 2 utilizing a different analyst and a different instrument (Intermediate Precision).

  • Causality: Measures the influence of random error. The Relative Standard Deviation (% RSD) must be ≤ 2.0% for assay methods, ensuring the method's day-to-day reliability.

Detection Limit (LOD) & Quantitation Limit (LOQ)
  • Step 1: Inject sequentially diluted samples of the analyte.

  • Step 2: Measure the baseline noise over a region free of peaks.

  • Step 3: Calculate the Signal-to-Noise (S/N) ratio.

  • Causality: Defines the lower boundary of the method's reliability. LOD is established at S/N ≥ 3:1, and LOQ at S/N ≥ 10:1.

Robustness
  • Step 1: Introduce deliberate, small variations to the method parameters (e.g., column temperature ± 5°C, mobile phase pH ± 0.2, flow rate ± 10%).

  • Step 2: Evaluate the impact on System Suitability parameters (Resolution, Tailing Factor).

  • Causality: Proves the method's reliability during routine usage across different laboratories and minor environmental shifts.

Performance Comparison & Experimental Data

The following table summarizes the comparative validation data for 7-Chlorochroman-3-carboxylic acid, demonstrating the distinct performance envelopes of HPLC-UV and LC-MS/MS.

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV (Assay Method)LC-MS/MS (Impurity Method)
Specificity No interference at retention timePass (Resolution > 2.0)Pass (Unique MRM transition)
Linearity (R²) ≥ 0.9990.9998 (10 - 150 µg/mL)0.9995 (1 - 100 ng/mL)
Accuracy (Recovery) 98.0% - 102.0% (Assay)99.5% ± 0.8%95.2% ± 4.1%
Precision (% RSD) ≤ 2.0% (Assay)0.6% (n=6)3.5% (n=6)
LOD (S/N ≥ 3) Report value0.5 µg/mL0.1 ng/mL
LOQ (S/N ≥ 10) Report value1.5 µg/mL0.3 ng/mL
Robustness System Suitability passesRobust (No significant shifts)Sensitive to mobile phase pH

Conclusion

The validation of analytical methods for 7-Chlorochroman-3-carboxylic acid must be fundamentally aligned with the Analytical Target Profile. While HPLC-UV provides an exceptionally robust and precise mechanism for routine assay and bulk purity release, LC-MS/MS is indispensable for trace-level impurity profiling where sensitivity and molecular specificity are paramount. By applying the rigorous, self-validating protocols outlined in ICH Q2(R2) and Q14, laboratories can ensure their analytical data is both scientifically sound and fully compliant with global regulatory expectations.

References

  • Title: Validation of Analytical Procedures Q2(R2) | Source: ich.org | URL: 3

  • Title: ICH Q14 Analytical procedure development - Scientific guideline | Source: europa.eu | URL: 2

  • Title: 1518839-13-8 | 7-Chlorochromane-3-carboxylic acid | Source: chemscene.com | URL: 1

  • Title: Considerations for Method Validation | Source: pharmtech.com | URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Chlorochroman-3-carboxylic Acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Chlorochroman-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Chlorochroman-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in established safety protocols and chemical principles. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring both personal safety and environmental integrity.

Understanding the Compound: Hazard Profile and Risk Assessment

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]Many halogenated organic compounds exhibit toxicity.
Skin and Eye Irritation Likely to cause skin and serious eye irritation.[3][4]The carboxylic acid group is known to be corrosive.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects. Chlorinated organic compounds are often non-biodegradable.[5]Halogenated compounds can persist in the environment.
Reactivity Incompatible with strong bases and oxidizing agents.[6]Carboxylic acids react with bases in a neutralization reaction.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 7-Chlorochroman-3-carboxylic acid for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][8]

  • Body Protection: A lab coat must be worn to protect against skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][9]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of 7-Chlorochroman-3-carboxylic acid must be handled with the understanding that it is a chlorinated organic compound and, therefore, a hazardous waste.

Step 1: Waste Segregation

  • Do not mix: Never mix 7-Chlorochroman-3-carboxylic acid waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[1]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, absorbent materials) from liquid waste (e.g., solutions containing the compound).

Step 2: Waste Collection and Labeling

  • Containers: Use only approved, chemically resistant, and sealable containers for waste collection.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("7-Chlorochroman-3-carboxylic acid") and the appropriate hazard symbols.

Step 3: Neutralization (with Caution)

For purely aqueous waste streams containing 7-Chlorochroman-3-carboxylic acid, neutralization of the carboxylic acid group with a weak base (e.g., sodium bicarbonate) can be considered to reduce its corrosivity. However, this does not eliminate the hazard associated with the chlorinated portion of the molecule.

  • Procedure: Slowly add a dilute solution of sodium bicarbonate to the aqueous waste while stirring in a fume hood. Monitor the pH until it is neutral (pH 6-8).

  • Important Note: The neutralized solution is still considered hazardous waste due to its chlorinated organic nature and must be disposed of accordingly.

Step 4: Final Disposal

  • Professional Disposal: All waste containing 7-Chlorochroman-3-carboxylic acid, whether in its original form, as part of a mixture, or neutralized, must be disposed of through a licensed hazardous waste disposal company.[10][11]

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of chlorinated organic compounds, as it breaks them down into less harmful substances like carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the exhaust gases.[5]

  • Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste.

Decontamination of Laboratory Equipment

All glassware and equipment that has come into contact with 7-Chlorochroman-3-carboxylic acid must be thoroughly decontaminated.

  • Rinse with Solvent: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinse solvent must be collected and disposed of as hazardous waste.

  • Wash with Soap and Water: After the solvent rinse, wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Chlorochroman-3-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_treatment Waste Treatment (if applicable) cluster_disposal Final Disposal start Start: Have 7-Chlorochroman-3-carboxylic acid waste ppe Wear appropriate PPE start->ppe segregate Segregate waste (solid/liquid) ppe->segregate aqueous_check Is the waste purely aqueous? segregate->aqueous_check neutralize Neutralize with weak base (e.g., sodium bicarbonate) aqueous_check->neutralize Yes non_aqueous Collect directly into hazardous waste container aqueous_check->non_aqueous No collect_neutralized Collect neutralized solution as hazardous waste neutralize->collect_neutralized label_waste Label waste container accurately non_aqueous->label_waste collect_neutralized->label_waste contact_ehs Contact EHS for pickup label_waste->contact_ehs incineration Dispose via high-temperature incineration by a licensed facility contact_ehs->incineration

Caption: Disposal workflow for 7-Chlorochroman-3-carboxylic acid.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision . Study Rocket. Available from: [Link]

  • Process for Disposal of Chlorinated Organic Residues . Industrial & Engineering Chemistry Process Design and Development. Available from: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB . California State University, Bakersfield. Available from: [Link]

  • Carboxylic Acids Laboratory Guide | PDF . Scribd. Available from: [Link]

  • 7-bromo-1-chloroisoquinoline-3-carboxylic acid — Chemical Substance Information . Available from: [Link]

  • Disposing of Chlorine: Pool and Cleaning Products - NEDT . NEDT. Available from: [Link]

  • Household Hazardous Waste | Department of Toxic Substances Control - CA.gov . California Department of Toxic Substances Control. Available from: [Link]

  • Hazardous Waste - LA Sanitation . LA Sanitation. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison . University of Wisconsin–Madison. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 7-Chlorochroman-3-carboxylic acid

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of specialized building blocks into high-throughput workflows. 7-Chlorochroman-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of specialized building blocks into high-throughput workflows. 7-Chlorochroman-3-carboxylic acid (CAS 1518839-13-8) is a highly valuable halogenated bicyclic compound used in advanced chemical synthesis. However, its structural motifs—a lipophilic chroman ring paired with an acidic carboxyl group and a reactive chlorine substituent—dictate strict adherence to specific handling protocols.

Understanding the why behind safety protocols is what separates standard compliance from true laboratory excellence. The lipophilicity of the chroman ring enhances dermal penetration, while the carboxylic acid moiety acts as a proton donor, leading to localized tissue irritation. Furthermore, the chlorine atom increases the molecule's electrophilicity, necessitating specialized disposal pathways to prevent environmental contamination.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), operational handling, and disposal of 7-Chlorochroman-3-carboxylic acid.

Hazard Profiling & Quantitative Data

Halogenated carboxylic acids typically fall under GHS classifications for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) 1[1].

To effectively design a safety protocol, we must first analyze the compound's physical parameters 2[2]:

ParameterQuantitative ValueOperational Safety Implication
CAS Number 1518839-13-8Unique identifier required for tracking halogenated waste streams.
Molecular Weight 212.63 g/mol Moderate mass solid; highly prone to airborne dust suspension if mishandled.
Purity ≥98%High concentration of active acidic sites; requires precise stoichiometric quenching.
Storage Temp. 2-8°CRequires thermal equilibration before opening to prevent moisture condensation.

The PPE Ecosystem: Causality and Selection

Do not view Personal Protective Equipment (PPE) as a static checklist; view it as a layered, mechanistic defense system tailored to the vulnerabilities of the human body against halogenated acids.

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

    • The Causality: While the solid powder is generally stable, dissolution in common organic synthesis solvents (e.g., DMF, DMSO, DCM) acts as a carrier, rapidly transporting the halogenated acid through standard latex. Nitrile provides superior chemical resistance and electrostatic dissipation against halogenated aliphatics and aromatics.

  • Eye Protection: Tightly Fitting Safety Goggles (EN 166 / NIOSH)

    • The Causality: The powder form presents a severe fine-particulate hazard. Standard safety glasses with side shields are insufficient against airborne acidic dust generated during weighing, which can dissolve in the moisture of the eye, causing immediate localized pH drops.

  • Body Protection: Flame-Resistant, Anti-Static Lab Coat

    • The Causality: Static buildup during the transfer of dry powders can cause the material to aerosolize or cling to surfaces. An anti-static coat disrupts this charge accumulation, drastically reducing inhalation exposure risk.

Operational Workflow: Step-by-Step Methodologies

Protocol A: Precision Weighing and Transfer

Handling halogenated carboxylic acids requires mitigating both thermal shock and electrostatic dispersion.

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes trace impurities, degrades the compound, and causes the powder to clump, increasing the risk of erratic dispensing and spills.

  • Ventilation Setup: Conduct all transfers inside a Class II chemical fume hood with a verified face velocity of 80-100 fpm.

  • Static Mitigation: Discharge the weighing boat and spatula using an anti-static gun (e.g., Zerostat) prior to transfer.

    • Causality: Neutralizing the electrostatic charge prevents the fine powder from aerosolizing into the operator's breathing zone or clinging to the exterior of the analytical balance.

  • Transfer Execution: Use a V-shaped anti-static spatula to transfer the solid. Keep the transfer distance as short as possible.

    • Self-Validation Step: The absence of visual powder residue on the outer vial threads and stable, non-drifting balance readings confirm that static mitigation was successful.

Protocol B: Spill Management and Neutralization

In the event of a localized spill, rapid and chemically sound neutralization is critical3[3].

  • Containment: If a powder spill occurs, do not sweep dry .

    • Causality: Dry sweeping mechanically aerosolizes the halogenated acid dust, converting a localized surface hazard into an airborne inhalation hazard.

  • Chemical Quenching: Cover the spill entirely with a weak solid base, specifically Sodium Bicarbonate (NaHCO₃).

    • Causality: Using a strong base (like NaOH) causes a rapid, highly exothermic neutralization reaction that can vaporize the material. NaHCO₃ provides a controlled, endothermic, effervescent neutralization.

  • Aqueous Binding: Lightly mist the NaHCO₃-covered spill with deionized water to initiate the neutralization reaction and bind the dust.

    • Self-Validation Step: The complete cessation of CO₂ effervescence (bubbling) upon the addition of water confirms the total neutralization of the acidic sites.

  • Collection: Sweep the neutralized slurry into a designated wide-mouth hazardous waste container.

Waste Segregation and Disposal Plan

Improper disposal of halogenated compounds can lead to severe environmental toxicity.

  • Halogenated Organic Waste: Any solvent mixtures (e.g., DCM, Chloroform) containing 7-Chlorochroman-3-carboxylic acid must be strictly segregated into "Halogenated Organic Waste" carboys.

    • Causality: Mixing halogenated waste with non-halogenated waste alters the required incineration temperature. Halogenated compounds require specialized high-temperature incineration (>1000°C) to prevent the formation of highly toxic dioxins and furans.

  • Aqueous Waste: Neutralized aqueous washings (pH 7-8) from spill cleanups should be collected in separate aqueous waste containers, clearly labeled with the specific CAS number to alert waste management facilities of the dissolved chloride content.

Visual Workflow Mapping

G A Storage (2-8°C) Desiccated B PPE Donning (Nitrile, Goggles, Coat) A->B Thermal Equilibration C Weighing & Transfer (Class II Fume Hood) B->C Anti-Static Handling D Reaction Execution C->D Closed System Synthesis E Waste Segregation D->E Reaction Quenching F Halogenated Aqueous (Neutralized with NaHCO3) E->F Aqueous Phase G Halogenated Organic (Incineration) E->G Organic Phase

Workflow for the safe handling, transfer, and disposal of 7-Chlorochroman-3-carboxylic acid.

References

Sources

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